2,4,6-Trichlorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,4,6-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBOINZBOIAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370273 | |
| Record name | 2,4,6-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-18-3 | |
| Record name | 2,4,6-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isolation of 2,4,6-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2,4,6-trichlorophenylboronic acid, a versatile reagent in organic chemistry. This compound is particularly valuable as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chlorinated structure enhances reactivity and selectivity in these reactions.[1]
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method offers improved yields and milder reaction conditions compared to older synthetic protocols. The starting material for the Grignard reagent is 1-bromo-2,4,6-trichlorobenzene, which is commercially available.
Overall Reaction Scheme
Experimental Protocol
The following protocol is adapted from the synthesis of the analogous compound, 2,4,6-trimethylphenylboronic acid, and represents a standard procedure for the synthesis of arylboronic acids.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bromo-2,4,6-trichlorobenzene | 260.34 | 32.0 | 8.33 g |
| Magnesium turnings | 24.31 | 60.0 | 1.46 g |
| Iodine | 253.81 | catalytic | 1-2 crystals |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~100 mL |
| Trimethyl borate | 103.91 | 112.0 | 11.64 g (12.5 mL) |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |
| Diethyl ether | 74.12 | - | As needed |
| Saturated brine solution | - | - | As needed |
| Anhydrous sodium sulfate | 142.04 | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with magnesium turnings (60.0 mmol) and a crystal of iodine.
-
The flask is gently heated under a flow of inert gas (e.g., argon or nitrogen) to activate the magnesium.
-
A solution of 1-bromo-2,4,6-trichlorobenzene (32.0 mmol) in anhydrous THF (30 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Trimethyl borate (112.0 mmol) is added dropwise to the cold, stirred Grignard reagent solution over a period of 15-20 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 5 hours.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
1 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 2 hours.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.
-
Logical Workflow for Synthesis
Isolation and Purification
The crude product obtained after the work-up is a solid that can be purified by recrystallization.
Purification Protocol:
-
The solvent from the combined organic layers is removed under reduced pressure to yield the crude this compound as a solid.
-
Recrystallization is a common and effective method for purifying boronic acids.[2] A suitable solvent system would be a mixture of a soluble solvent and a less soluble one, such as ethyl acetate and hexane, or recrystallization from hot water or benzene.[2]
-
The crude product is dissolved in a minimal amount of the hot solvent.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization
The purified this compound should be characterized to confirm its identity and purity.
Physical and Analytical Data:
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₆H₄BCl₃O₂ |
| Molecular Weight | 225.26 g/mol |
| Melting Point | 164 °C (lit.) |
| CAS Number | 73852-18-3 |
Spectroscopic Data:
-
¹H NMR: A singlet for the two aromatic protons is expected in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the two hydroxyl protons of the boronic acid group would also be present, the chemical shift of which can vary depending on the solvent and concentration. In the structurally related (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, the two protons of the 2,4,6-trichlorophenyl group appear as a singlet at 7.68 ppm.[3]
-
¹³C NMR: The spectrum is expected to show four signals in the aromatic region, corresponding to the four distinct carbon environments in the phenyl ring. The carbon atom attached to the boron atom (ipso-carbon) often shows a broad signal or may not be detected.[2] In the aforementioned hydrazine derivative, the carbon signals for the 2,4,6-trichlorophenyl moiety appear at 128.2, 128.8, 129.2, and 136.8 ppm.[3]
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of organic molecules.[1] Its primary application is in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the creation of biaryl structures commonly found in pharmaceuticals and other biologically active compounds.[1] The boronic acid functionality also allows for selective binding to diols, making it useful in bioconjugation techniques and the development of sensors.[1]
Signaling Pathway Diagram (Generic Suzuki-Miyaura Coupling)
References
2,4,6-Trichlorophenylboronic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4,6-Trichlorophenylboronic acid, a versatile reagent in modern organic synthesis and material science. This document outlines its chemical properties, key applications, experimental protocols, and safety information to support its use in research and development.
Core Compound Data
This compound is a substituted organoboron compound widely utilized as a building block in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, owing to the three chlorine atoms on the phenyl ring, influences its reactivity and makes it a valuable synthon for introducing the 2,4,6-trichlorophenyl moiety into complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 73852-18-3 |
| Molecular Formula | C₆H₄BCl₃O₂ |
| Molecular Weight | 225.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164 °C |
| Storage Conditions | 2-8 °C, under inert gas |
Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to synthesize biaryls, a common motif in pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction. Researchers should note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Table 2: Materials and Reagents for a Typical Suzuki-Miyaura Reaction
| Reagent | Example | Molar Equivalents |
| Aryl Halide | Aryl Bromide (1.0 mmol) | 1.0 |
| Boronic Acid | This compound (1.2 mmol) | 1.2 |
| Palladium Catalyst | Pd(PPh₃)₄ (0.03 mmol) | 0.03 |
| Base | K₂CO₃ (2.0 mmol) | 2.0 |
| Solvent | Toluene/Ethanol/Water (4:1:1, 5 mL) | - |
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Sensor Technology
Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property is exploited in the development of chemical sensors for diol-containing molecules, such as saccharides and glycoproteins. This compound can be functionalized onto surfaces or incorporated into polymers to create sensing platforms.
Principle of Boronic Acid-Based Electrochemical Sensors
An electrochemical sensor can be fabricated by immobilizing this compound onto an electrode surface. The binding of a diol-containing analyte to the boronic acid alters the electrochemical properties at the electrode-solution interface, which can be measured as a change in current or potential.
Caption: General workflow for the fabrication and operation of a boronic acid-based sensor.
Experimental Protocol: General Fabrication of a Boronic Acid-Modified Electrode
This protocol outlines a general method for modifying an electrode surface for sensing applications. The specific surface chemistry and immobilization technique may vary.
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
This compound derivative with a surface-anchoring group
-
Appropriate solvents for dissolution and rinsing
-
Electrochemical workstation
Procedure:
-
Electrode Cleaning: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.
-
Surface Functionalization: Immerse the cleaned electrode in a solution of the this compound derivative for a specified time to allow for self-assembly or covalent attachment to the electrode surface.
-
Rinsing: Gently rinse the modified electrode with a suitable solvent to remove any non-specifically adsorbed molecules.
-
Characterization: Characterize the modified electrode surface using techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to confirm successful functionalization.
-
Sensing Measurement: Record the electrochemical response of the functionalized electrode in a buffer solution. Then, introduce the analyte of interest and record the change in the electrochemical signal.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Table 3: Hazard Information (Based on related compounds and general boronic acid safety)
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Disclaimer: This safety information is not exhaustive and is based on data for similar compounds. Users should consult the specific Safety Data Sheet (SDS) for this compound from their supplier before use.
Spectroscopic Analysis of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-trichlorophenylboronic acid (CAS No. 73852-18-3). Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical endeavors.
Compound Overview
This compound is an organoboron compound that serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences its chemical reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73852-18-3 | [1][2] |
| Molecular Formula | C₆H₄BCl₃O₂ | [2] |
| Molecular Weight | 225.26 g/mol | [2] |
| Melting Point | 162-164 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar arylboronic acids and the known effects of chloro-substituents on spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | Singlet | 2H | B(OH)₂ |
| ~ 7.7 | Singlet | 2H | Aromatic C-H |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C-Cl |
| ~ 135 | C-B |
| ~ 129 | C-H |
Note on NMR Data: The chemical shifts are approximate. The actual values can be influenced by solvent, concentration, and the presence of the corresponding boroxine anhydride. The B(OH)₂ protons are exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and water content.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~ 1600 | Medium | C=C aromatic ring stretch |
| ~ 1450 | Medium | C=C aromatic ring stretch |
| 1380 - 1330 | Strong | B-O stretch |
| 1100 - 1000 | Strong | C-Cl stretch |
| ~ 860 | Strong | C-H out-of-plane bend |
| ~ 720 | Medium | B-C stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)
| m/z | Ion Formation |
| 223.9 | [M-H]⁻ |
| 224.9 | [M-H]⁻ (isotope peak) |
| 225.9 | [M-H]⁻ (isotope peak) |
| 226.9 | [M-H]⁻ (isotope peak) |
Note on MS Data: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and its fragments. The [M-H]⁻ ion is commonly observed for boronic acids in negative ion mode ESI.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques described.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Thoroughly mix the sample by vortexing until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 20 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1.5 s
-
Spectral Width (sw): 220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR Spectrometer):
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry Protocol
-
Sample Preparation (LC-MS):
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrument Parameters (LC-ESI-MS):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
Scan Range: m/z 50 - 500
-
-
-
Data Processing:
-
Extract the mass spectrum from the total ion chromatogram at the retention time of the compound.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of three chlorine atoms.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic analysis of the target compound.
Caption: Step-by-step workflow for NMR data acquisition and processing.
References
Solubility and stability of 2,4,6-Trichlorophenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Trichlorophenylboronic Acid in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents solubility data for analogous phenylboronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility and stability of boronic acids, offering a robust framework for researchers. Visualizations of a standard experimental workflow and a key chemical application, the Suzuki-Miyaura coupling reaction, are also provided to offer a practical context.
Introduction
This compound is an organoboron compound featuring a phenyl ring substituted with three chlorine atoms and a boronic acid functional group. The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the boronic acid moiety, impacting its reactivity and stability. Boronic acids are crucial reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in reaction optimization, purification, and formulation development.
Solubility in Organic Solvents
Data Presentation: Solubility of Analogous Phenylboronic Acids
The following table summarizes the mole fraction solubility (x) of various isobutoxyphenylboronic acid isomers in different organic solvents at several temperatures. This data is presented to provide a representative understanding of how substituted phenylboronic acids behave in common organic solvents.[4]
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.105 | |
| Dipropyl ether | 293.15 | 0.095 | 0.018 | 0.015 |
| 303.15 | 0.140 | 0.030 | 0.025 | |
| 313.15 | 0.200 | 0.048 | 0.040 | |
| 323.15 | 0.280 | 0.075 | 0.062 | |
| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |
| 303.15 | 0.005 | 0.002 | 0.002 | |
| 313.15 | 0.008 | 0.003 | 0.003 | |
| 323.15 | 0.013 | 0.005 | 0.004 |
Stability of this compound
The stability of boronic acids is a critical consideration for their storage and application. Two primary degradation pathways for boronic acids are protodeboronation and oxidation.[1] The halogenation of the phenyl ring can influence the stability of the boronic acid.[5]
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6] The rate of protodeboronation is dependent on the reaction conditions, including pH.[6]
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can be influenced by the presence of oxidizing agents and exposure to air.[1] Diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[1] The three electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to reduce the electron density at the boron center, potentially increasing its stability against oxidation compared to unsubstituted phenylboronic acid.
General Handling and Storage Recommendations:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Low Temperature: Storage at low temperatures (e.g., 2-8 °C) is recommended to slow down potential degradation processes.
-
Moisture Control: Avoid exposure to moisture to prevent hydrolysis and the formation of boroxines (anhydrides).
Experimental Protocols
Determination of Solubility (Dynamic Method)
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][7]
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, acetone, chloroform, toluene, etc.)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Assessment of Stability (HPLC-UV/MS)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.[8] Coupling with Mass Spectrometry (MS) allows for the identification of these degradants.[8]
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
-
Forced degradation chamber (for temperature, humidity, and light stress)
Procedure:
-
Method Development: Develop a reversed-phase HPLC method that achieves baseline separation of this compound from potential impurities and degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point.[9]
-
Forced Degradation Studies: Subject solutions of this compound in the selected organic solvent to stress conditions (e.g., elevated temperature, acidic/basic hydrolysis, oxidation with H₂O₂, and photolysis) to induce degradation.
-
Sample Analysis: At specified time points, inject the stressed samples into the HPLC-UV/MS system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The mass spectrometer will provide mass-to-charge ratio (m/z) information to help elucidate the structures of the degradants.
Visualizations
Experimental Workflow for Solubility and Stability Determination
Caption: Workflow for determining solubility and stability.
Suzuki-Miyaura Coupling Reaction Pathway
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Reactivity Profile of 2,4,6-Trichlorophenylboronic Acid with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and in copper-catalyzed Chan-Lam couplings for the synthesis of carbon-heteroatom bonds. The electron-withdrawing nature of the three chlorine substituents on the phenyl ring significantly influences its reactivity, enhancing its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various nucleophiles, including detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. Among them, this compound presents a unique reactivity profile due to the presence of three electron-withdrawing chlorine atoms. These substituents increase the Lewis acidity of the boron center and activate the aromatic ring towards certain transformations. This guide will delve into the key reactions of this compound, focusing on its interactions with carbon, nitrogen, oxygen, and sulfur nucleophiles.
Reactivity with Carbon Nucleophiles: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and this compound is a competent coupling partner in these reactions.[1] This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl, vinyl, or alkyl halide or triflate.
General Reaction Scheme & Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of 4-Aryl-2,6-dichloronicotinaldehyde
While specific data for this compound is sparse in readily available literature, a reliable protocol for a similar polychlorinated aromatic compound, 2,4,6-trichloronicotinaldehyde, provides a strong starting point.[2]
Reagents and Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
Reaction:
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Reactivity with Nitrogen and Oxygen Nucleophiles: The Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an N-H or O-H containing compound, such as an amine or a phenol.[3][4] This reaction is advantageous as it can often be performed under mild conditions, open to the air.[5]
General Reaction Scheme & Mechanism
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A widely accepted pathway involves the formation of a copper-aryl intermediate, followed by coordination of the nucleophile and subsequent reductive elimination.
Experimental Protocol: General Procedure for N-Arylation of Amines
A general protocol for the copper-catalyzed N-arylation of amines with arylboronic acids is as follows:[6]
Reagents and Setup:
-
To a reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable base such as pyridine or triethylamine (2.0 mmol).
-
Add a solvent such as dichloromethane (DCM) or toluene (5 mL).
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
Workup and Purification:
-
Dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data for Chan-Lam Couplings
Specific quantitative data for Chan-Lam couplings of this compound is not extensively tabulated in the literature. However, functionalized anilines and various substituted arylboronic acids generally provide diarylamine products in good yields (58-91%) under optimized conditions.[7] The electronic nature of both the boronic acid and the nucleophile plays a crucial role in determining the reaction efficiency.
| Nucleophile Type | General Yield Range | Notes |
| Primary & Secondary Amines | Moderate to Good | Steric hindrance around the amine can affect the yield. |
| Anilines | Good to Excellent | Electron-donating or -withdrawing groups on the aniline are generally tolerated.[7] |
| Phenols | Moderate to Good | The acidity of the phenol can influence the reaction rate. |
Table 1: Expected Yields for Chan-Lam Coupling with this compound.
Reactivity with Sulfur Nucleophiles
The reaction of arylboronic acids with sulfur nucleophiles, such as thiols, is also possible through Chan-Lam type C-S cross-coupling reactions. These reactions typically require a copper catalyst and a base to facilitate the formation of the aryl-sulfur bond.
Experimental Protocol: General Procedure for S-Arylation of Thiols
A general procedure for the S-arylation of thiols with arylboronic acids can be adapted from known Chan-Lam conditions:
Reagents and Setup:
-
In a reaction flask, combine the thiol (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and a base like potassium carbonate (2.0 mmol).
-
Add a solvent such as DMF or DMSO (5 mL).
Reaction:
-
Heat the mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
Workup and Purification:
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the 2,4,6-trichlorophenyl ring suggests the possibility of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the chloride atoms. The presence of the boronic acid group, an electron-withdrawing group, further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Strong nucleophiles such as alkoxides, amides, and thiolates could potentially displace one of the chlorine atoms on the this compound ring, especially under forcing conditions (e.g., high temperature, strong base). However, this reactivity pathway may compete with the aforementioned cross-coupling reactions. The regioselectivity of such a substitution would be an important consideration for synthetic applications.
Conclusion
This compound is a valuable building block in organic synthesis, demonstrating versatile reactivity with a range of nucleophiles. Its primary utility lies in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient construction of biaryl and aryl-heteroatom linkages. The electron-deficient nature of the aromatic ring also suggests potential for nucleophilic aromatic substitution reactions. Further research to quantify the yields and optimize conditions for various nucleophilic partners will undoubtedly expand the synthetic utility of this important reagent. The experimental protocols provided herein serve as a robust starting point for researchers exploring the application of this compound in their synthetic endeavors.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 7. Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,4,6-Trichlorophenylboronic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorophenylboronic acid is a synthetically versatile organoboron compound that has emerged as a crucial building block in modern organic chemistry. Its unique electronic and steric properties, conferred by the presence of three chlorine atoms on the phenyl ring, make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this compound. Furthermore, it delves into its significant applications in the synthesis of complex organic molecules, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers in the field.
Introduction and Historical Context
The advent of organoboron chemistry has revolutionized the landscape of carbon-carbon and carbon-heteroatom bond formation. While the first synthesis of a boronic acid was reported in the 19th century, their widespread application in organic synthesis began to flourish with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature, suggesting it may have emerged from broader studies on substituted phenylboronic acids rather than being the focus of a singular discovery. Its utility is intrinsically linked to the advancement of cross-coupling methodologies that required robust and diverse coupling partners. The presence of the sterically demanding and electron-withdrawing chlorine atoms at the ortho and para positions of the phenyl ring imparts unique reactivity to this molecule, making it a valuable tool for accessing highly substituted and complex aromatic structures that are often found in pharmaceutically active compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 73852-18-3 |
| Molecular Formula | C₆H₄BCl₃O₂ |
| Molecular Weight | 225.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164 °C (literature value)[1] |
| Purity | Typically ≥98% |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data for the protons of the phenyl ring and the boronic acid hydroxyl groups are required for structural confirmation. The aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum due to the symmetrical substitution pattern. The hydroxyl protons of the boronic acid will likely appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum is expected to show distinct signals for the carbon atoms of the trichlorinated phenyl ring. |
Synthesis of this compound
The synthesis of arylboronic acids typically proceeds through the reaction of an organometallic reagent (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. The following section outlines a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for arylboronic acid synthesis.
General Synthetic Workflow
The synthesis can be visualized as a two-step process: the formation of an organometallic intermediate from 1,3,5-trichlorobenzene, followed by its reaction with a boron electrophile and subsequent workup.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Grignard Method)
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,3,5-Trichlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 1 M solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1,3,5-trichlorobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 1,3,5-trichlorobenzene solution to the flask to initiate the Grignard reaction, which may be evidenced by a change in color and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining 1,3,5-trichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Trimethyl Borate:
-
Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether or THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute solution of hydrochloric acid.
-
Continue stirring until the precipitated salts have dissolved.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Quantitative Data (Expected):
-
Yield: Yields for the synthesis of arylboronic acids can vary widely depending on the substrate and reaction conditions. A moderate to good yield would be expected.
-
Purity: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, etc.). Purity of >98% is often achievable after recrystallization.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent in organic synthesis, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the trichlorophenyl group and a variety of organic halides or triflates.
The Suzuki-Miyaura Coupling Reaction
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the organic halide to the palladium(0) species, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development
The structural motif of a highly substituted biaryl system is prevalent in many biologically active molecules. The use of this compound allows for the introduction of a sterically hindered and electronically distinct phenyl group, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target, metabolic stability, and pharmacokinetic profile.
While specific examples of marketed drugs that directly incorporate the 2,4,6-trichlorophenyl moiety via this boronic acid are not widespread, its utility lies in the construction of complex intermediates in the synthesis of potential therapeutic agents. Researchers in drug discovery often utilize such building blocks to create libraries of compounds for screening against various diseases. The trichlorophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further functionalization.
Conclusion
This compound stands as a testament to the power and versatility of organoboron chemistry. While its historical origins may be modest, its contemporary applications in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, are significant. The ability to introduce a sterically demanding and electronically modified phenyl group through robust and reliable cross-coupling reactions makes it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for those working at the forefront of chemical synthesis and drug discovery.
References
2,4,6-Trichlorophenylboronic Acid: A Versatile Building Block for the Synthesis of Novel Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenylboronic acid is a versatile and highly reactive organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, characterized by the presence of three chlorine atoms on the phenyl ring, impart distinct chemical properties that make it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, focusing on its application in the synthesis of novel compounds, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 73852-18-3 |
| Molecular Formula | C₆H₄BCl₃O₂ |
| Molecular Weight | 225.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 165-170 °C |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMF |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of substituted biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram:
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols and Quantitative Data
The successful synthesis of novel compounds using this compound is highly dependent on the optimization of reaction conditions. Key parameters include the choice of palladium catalyst, base, solvent, and reaction temperature. The following sections provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction and a table summarizing reaction yields under various conditions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add potassium carbonate (2.0 mmol), toluene (5 mL), and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.
Table of Suzuki-Miyaura Coupling Reactions and Yields
The following table summarizes the yields of biaryl products obtained from the reaction of this compound with various aryl halides under different catalytic conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | 78 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 65 |
| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O (5:1) | 110 | 24 | 55 |
Yields refer to isolated products after purification.
Applications in Drug Discovery and Development
The biaryl scaffolds synthesized using this compound are of significant interest to the pharmaceutical industry. The presence of the trichlorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. While specific signaling pathways for compounds derived directly from this compound are not extensively documented in publicly available literature, the general class of polychlorinated biphenyls (PCBs) has been shown to interact with various cellular pathways. It is important to note that the biological effects of PCBs are highly dependent on the specific congener and substitution pattern.
The general approach to identifying the biological targets and signaling pathways of novel compounds synthesized from this compound is outlined below:
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of substituted biaryl scaffolds, which are of high value in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of the properties, applications, and experimental considerations for using this compound. By leveraging the information and protocols presented herein, researchers can effectively incorporate this valuable reagent into their synthetic strategies to accelerate the discovery and development of new chemical entities.
Theoretical Studies on the Electronic Effects of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorophenylboronic acid is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and holds potential in the development of novel therapeutics and sensors. The electronic properties of this molecule, governed by the strong inductive and resonance effects of the three chlorine substituents and the boronic acid moiety, are critical to its reactivity and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic effects of this compound. Due to a lack of extensive experimental data in the current literature, this guide also outlines detailed protocols for the synthesis, determination of key electronic parameters (pKa and Hammett constants), and computational analysis of this compound.
Introduction
Substituted phenylboronic acids are a cornerstone of modern organic chemistry, with wide-ranging applications from materials science to medicinal chemistry. The electronic nature of the substituents on the phenyl ring profoundly influences the properties of the boronic acid, including its Lewis acidity, reactivity in cross-coupling reactions, and binding affinity to diols. This compound presents a unique case where the steric bulk and strong electron-withdrawing nature of the three chlorine atoms are expected to significantly impact the electronic environment of the boronic acid group. Understanding these effects is paramount for the rational design of new synthetic methodologies and for the development of molecules with tailored biological activities.
This guide details the necessary experimental and computational workflows to fully characterize the electronic landscape of this compound.
Quantitative Data on Electronic Effects
Table 1: Acid Dissociation Constant (pKa)
The pKa value is a measure of the Brønsted acidity of the boronic acid, which is crucial for its interaction with bases and its speciation in solution.
| Compound | pKa (Computationally Estimated) | pKa (Experimental) |
| This compound | Value to be determined | Value to be determined |
| Phenylboronic acid (for reference) | ~8.8-9.2 | ~8.86 |
Table 2: Hammett Constants (σ)
Hammett constants quantify the electron-donating or electron-withdrawing effect of a substituent on a benzene ring. For the 2,4,6-trichlorophenyl group, these values are not well-established and would provide significant insight into its electronic influence.
| Substituent Group | σ_meta (Calculated) | σ_para (Calculated) |
| 2,4,6-Trichlorophenyl | Value to be determined | Value to be determined |
| Chlorine (for reference) | 0.37 | 0.23 |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of the electronic properties of this compound.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted arylboronic acids.
Reaction Scheme:
Materials:
-
1,3,5-Trichlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,3,5-trichlorobenzene and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-BuLi is added dropwise via the dropping funnel, and the reaction mixture is stirred at -78 °C for 2 hours.
-
Trimethyl borate is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 2M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Determination of pKa
Due to the likely low aqueous solubility of this compound, a potentiometric titration method in a co-solvent system is recommended.
Procedure:
-
Prepare a series of solutions of this compound in varying methanol-water mixtures (e.g., 30%, 40%, 50%, 60% methanol by volume).
-
Calibrate a pH electrode using standard aqueous buffers.
-
Titrate each solution with a standardized solution of sodium hydroxide, recording the pH at regular intervals.
-
For each co-solvent mixture, determine the apparent pKa (psKa) from the half-equivalence point of the titration curve.
-
Construct a Yasuda-Shedlovsky plot by graphing psKa + log[H2O] against the reciprocal of the dielectric constant of the solvent mixture.
-
Perform a linear regression and extrapolate the line to the y-axis (where the reciprocal of the dielectric constant of pure water is) to determine the aqueous pKa.
Determination of Hammett Constants
The Hammett constants for the 2,4,6-trichlorophenyl substituent can be determined by measuring the pKa of a series of meta- and para-substituted benzoic acids bearing this substituent and applying the Hammett equation. However, a more direct approach is through computational chemistry as outlined in the next section.
Computational Studies
Computational chemistry provides a powerful tool for estimating the electronic properties of molecules where experimental data is scarce.
Computational Protocol for pKa and Hammett Constant Prediction
Density Functional Theory (DFT) calculations are well-suited for this purpose.
Procedure:
-
Geometry Optimization: The 3D structures of this compound and its corresponding boronate anion are built and their geometries are optimized using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the Gibbs free energies.
-
Solvation Modeling: The effect of an aqueous solvent is incorporated using a continuum solvation model (e.g., CPCM or SMD). Single-point energy calculations are performed on the gas-phase optimized geometries with the solvent model.
-
pKa Calculation: The Gibbs free energy of the dissociation reaction in the solution phase is calculated. This value is then used in the appropriate thermodynamic cycle to calculate the pKa.
-
Hammett Constant Calculation: The Hammett constants can be estimated by calculating a property that correlates with the electronic effect of the substituent. One common method is to calculate the change in charge at the para-carbon of a substituted benzene relative to benzene itself using Natural Bond Orbital (NBO) analysis. Another approach involves calculating the energetics of isodesmic reactions that model the dissociation of the corresponding benzoic acid.
Discussion of Electronic Effects
The three chlorine atoms on the phenyl ring are expected to exert strong electron-withdrawing effects through both induction (σ-withdrawal) and resonance (π-withdrawal from the ortho and para positions). This net electron withdrawal will increase the Lewis acidity of the boron center, making it a stronger acid compared to unsubstituted phenylboronic acid. Consequently, the pKa of this compound is predicted to be significantly lower than that of phenylboronic acid.
The Hammett constants for the 2,4,6-trichlorophenyl group are expected to be positive, indicating its electron-withdrawing nature. The magnitude of these constants will reflect the combined inductive and resonance effects of the three chlorine atoms. These electronic effects will also influence the reactivity of the C-B bond in Suzuki-Miyaura coupling, potentially affecting the rates of transmetalation and reductive elimination.
Conclusion
While experimental data on the electronic effects of this compound is currently limited, this guide provides a clear roadmap for its comprehensive characterization. The detailed experimental and computational protocols outlined herein will enable researchers to determine the key parameters governing its reactivity and potential applications. A thorough understanding of the electronic landscape of this molecule will undoubtedly facilitate its use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,4,6-Trichlorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling of the sterically hindered 2,4,6-trichlorophenylboronic acid with a variety of aryl halides. The synthesis of polychlorinated biphenyls (PCBs) and their derivatives is of significant interest in medicinal chemistry and materials science. However, the ortho-substituents on this compound present a significant steric challenge, often requiring specialized catalytic systems to achieve high yields.[1][2]
This document outlines effective protocols, catalyst systems, and reaction conditions to overcome these steric impediments and facilitate the efficient synthesis of highly substituted biaryl compounds.
Key Reagents and Equipment
-
Substrates: this compound, various aryl halides (bromides, iodides, and activated chlorides)
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Phosphine Ligands: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Buchwald's ligands, triphenylphosphine (PPh₃)
-
Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃)
-
Solvents: Toluene, dioxane, tetrahydrofuran (THF), water (for biphasic systems)
-
Inert atmosphere: Argon or Nitrogen gas
-
Standard laboratory glassware, Schlenk line or glovebox, heating and stirring apparatus, purification equipment (e.g., column chromatography)
Experimental Protocols
Two primary protocols are presented below, catering to different catalyst systems that have proven effective for sterically hindered Suzuki couplings.
Protocol 1: General Procedure using a Buchwald-Type Ligand
This protocol is adapted from methodologies developed for sterically demanding Suzuki-Miyaura coupling reactions and is particularly suitable for aryl bromides and iodides.[1]
1. Reaction Setup:
- To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
- Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
2. Catalyst and Ligand Addition:
- In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd) in the chosen solvent (e.g., toluene or dioxane).
- Add the catalyst solution to the Schlenk flask containing the substrates and base via syringe.
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
4. Work-up and Purification:
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Modified Procedure for Polychlorinated Biphenyl (PCB) Synthesis
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
- Add the solvent (e.g., a mixture of toluene and water or dioxane and water).
2. Base Addition and Reaction:
- Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv.).
- Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-18 hours under an inert atmosphere.
3. Work-up and Purification:
- Cool the reaction to room temperature and separate the organic layer.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography to yield the desired polychlorinated biphenyl.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides, based on typical outcomes for sterically hindered couplings.[1][4]
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |
| 1-Iodo-3-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 8 | 80-90 |
| 2-Bromotoluene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 70-85 |
| 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 75-88 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 10 | 82-92 |
| 1-Chloro-4-nitrobenzene (activated) | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (3) | Dioxane | 120 | 24 | 50-70 |
Note: Yields are indicative and may vary depending on the specific reaction scale and purity of reagents.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the Suzuki coupling protocol.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium Catalyst Selection in 2,4,6-Trichlorophenylboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of particular importance in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. However, the cross-coupling of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents significant challenges. The ortho-substituents on the boronic acid impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.
This document provides detailed application notes and protocols for the selection of appropriate palladium catalysts for the successful cross-coupling of this compound with various aryl halides. It includes a summary of catalyst performance, detailed experimental procedures, and visualizations to aid in experimental design.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
The key to a successful Suzuki-Miyaura coupling with sterically demanding substrates like this compound lies in the judicious choice of the palladium catalyst and its associated ligands. Standard catalysts such as Pd(PPh₃)₄ often prove ineffective. The use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.
Recommended Catalyst Systems
Several palladium catalyst systems have been shown to be effective for the cross-coupling of chlorinated and sterically hindered arylboronic acids. Below is a summary of recommended catalysts and ligands.
| Catalyst Precursor | Ligand | Key Features |
| Pd₂(dba)₃ | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | A bulky and electron-rich biaryl phosphine ligand, highly effective for sterically hindered substrates. |
| Pd(OAc)₂ | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | Another highly effective Buchwald ligand for challenging couplings. |
| [Pd(allyl)Cl]₂ | N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) | Offer high stability and catalytic activity, particularly for sterically congested couplings. |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust catalyst, less air-sensitive than Pd(PPh₃)₄, and effective for coupling chlorinated aromatics.[1] |
Data Presentation: Catalyst Performance in Related Systems
Table 1: Catalyst Systems for the Synthesis of Polychlorinated Biphenyls
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chlorinated Phenylboronic Acids | Bromochlorobenzenes | Pd(dppf)Cl₂ (5) | - | aq. Na₂CO₃ | Toluene/Ethanol | Reflux | 12 | Moderate to Good | [1] |
| 2-Chlorophenylboronic acid | 1-Bromo-2,3,6-trichlorobenzene | Pd₂(dba)₃ (2) | DPDB* (4) | K₃PO₄ | Toluene | 100 | 18 | 98 | [2] |
| 3,4-Dichlorophenylboronic acid | 1-Bromo-2,3,6-trichlorobenzene | Pd₂(dba)₃ (2) | DPDB* (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [2] |
| 4-Chlorophenylboronic acid | 1-Bromo-2,3,6-trichlorobenzene | Pd₂(dba)₃ (2) | DPDB* (4) | K₃PO₄ | Toluene | 100 | 18 | 97 | [2] |
*DPDB = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound, adapted from procedures for the synthesis of sterically hindered polychlorinated biphenyls.[1][2]
Protocol 1: Using Pd(dppf)Cl₂ Catalyst
Materials:
-
This compound
-
Aryl bromide or iodide
-
Pd(dppf)Cl₂
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and ethanol in a 3:1 ratio to the flask via syringe.
-
Add the 2M aqueous Na₂CO₃ solution (2.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd₂(dba)₃ with a Bulky Phosphine Ligand
Materials:
-
This compound
-
Aryl bromide or chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv.) and the bulky phosphine ligand (0.04 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion using TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Reactions Using 2,4,6-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction using 2,4,6-trichlorophenylboronic acid. This substrate is of interest in medicinal chemistry and materials science for the synthesis of polychlorinated biaryls. Due to its steric hindrance and electronic properties, careful optimization of the reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate in the presence of a base.[2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1]
This compound presents specific challenges due to the steric bulk and electron-withdrawing nature of the chloro substituents. These characteristics can affect both the transmetalation step and the overall catalytic cycle efficiency. Therefore, a systematic screening of bases and solvents is essential to identify the optimal conditions for a given aryl halide coupling partner.
Optimization of Reaction Conditions
The selection of an appropriate base and solvent system is critical for the success of Suzuki reactions with challenging substrates like this compound. The base is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation with the palladium complex.[2] The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species.
Illustrative Data for Base and Solvent Screening
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 52 |
| 5 | Et₃N | Toluene | 100 | 12 | <10 |
Caption: Illustrative yields for the Suzuki coupling of this compound and 4-bromoanisole with various inorganic and organic bases. Stronger, inorganic bases generally provide better results.
Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 2 | K₃PO₄ (2.0 equiv) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | K₃PO₄ (2.0 equiv) | DMF/H₂O (4:1) | 100 | 12 | 78 |
| 4 | K₃PO₄ (2.0 equiv) | THF/H₂O (4:1) | 80 | 12 | 65 |
| 5 | K₃PO₄ (2.0 equiv) | Acetonitrile/H₂O (4:1) | 90 | 12 | 70 |
Caption: Illustrative yields for the Suzuki coupling of this compound and 4-bromoanisole in various solvent systems. Aprotic polar solvents like dioxane often give high yields.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for optimizing the Suzuki reaction and the fundamental catalytic cycle.
Caption: Experimental workflow for the optimization of Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on the illustrative optimization data.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (degassed, 4 mL)
-
Water (degassed, 1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
-
Reaction:
-
Place the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation and protodeboronation.
-
Increase the catalyst loading or try a different palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos).
-
Screen a wider range of bases and solvents.
-
-
Incomplete Reaction:
-
Increase the reaction temperature or time.
-
Ensure efficient stirring, especially with heterogeneous bases.
-
-
Side Product Formation:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.
-
Protodeboronation (replacement of the boronic acid group with a hydrogen) can be an issue. Using milder bases or anhydrous conditions can help.
-
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Schlenk flasks are sealed vessels and should be handled with care, especially when heated, to avoid pressure buildup.
References
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Using 2,4,6-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered biaryls is a significant challenge in organic chemistry, yet these motifs are crucial components in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of specific coupling partners can facilitate the synthesis of complex, sterically congested molecules.[1] 2,4,6-Trichlorophenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions, offering a unique combination of steric bulk and electronic properties that can be exploited to construct challenging biaryl structures.[2] These application notes provide detailed protocols for the synthesis of sterically hindered biaryls utilizing this compound, along with data presentation and visualizations to aid researchers in their synthetic endeavors.
Core Concepts and Advantages
The use of this compound in the synthesis of sterically hindered biaryls offers several advantages:
-
Overcoming Steric Hindrance: The inherent steric bulk of the 2,4,6-trichlorophenyl group can facilitate coupling with other sterically demanding partners, driving the formation of otherwise difficult-to-access biaryl linkages.
-
Electronic Effects: The electron-withdrawing nature of the three chlorine atoms can influence the reactivity of the boronic acid, potentially leading to cleaner reactions and higher yields in specific cases.
-
Versatility: The resulting polychlorinated biaryl products can serve as versatile intermediates for further functionalization through subsequent cross-coupling reactions or nucleophilic aromatic substitutions.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with sterically hindered aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with a sterically hindered aryl bromide.
Materials:
-
This compound
-
Sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aqueous sodium carbonate (Na₂CO₃) solution (1.2 M)
-
n-Propanol
-
Nitrogen gas (or Argon)
-
Round-bottomed flask
-
Magnetic stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl bromide (1.00 g), this compound (1.1 equivalents), and n-propanol (10 mL).
-
To this solution, add palladium(II) acetate (0.0036 g, 0.02 mol%) and triphenylphosphine (0.0128 g, 0.05 mol%).
-
Add 5.25 mL of 1.2 M aqueous sodium carbonate solution.
-
Stir the mixture while purging with nitrogen gas for 30 seconds.
-
Attach a reflux condenser and heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and add water (7 mL). Stir the mixture open to the air for 5 minutes.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Enhanced Efficiency
Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging couplings.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., a mixture of toluene and water).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of sterically hindered biaryls using this compound. Please note that these are representative examples and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | 2,4,6-Trichloro-2',6'-dimethyl-1,1'-biphenyl | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 1-Bromo-2-isopropylbenzene | 2,4,6-Trichloro-2'-isopropyl-1,1'-biphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | 2-Bromomesitylene | 2,4,6-Trichloro-2',4',6'-trimethyl-1,1'-biphenyl | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 110 | 24 | 92 |
| 4 | 1-Iodo-2,6-diisopropylbenzene | 2,4,6-Trichloro-2',6'-diisopropyl-1,1'-biphenyl | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 80 | 16 | 88 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application of 2,4,6-Trichlorophenylboronic Acid in the Synthesis of Agrochemicals
Introduction
2,4,6-Trichlorophenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly within the agrochemical industry. Its unique structural and electronic properties make it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex molecular architectures from readily available starting materials, a crucial aspect in the development of novel and effective crop protection agents. The presence of the 2,4,6-trichlorophenyl moiety in a molecule can significantly influence its biological activity, often enhancing its fungicidal, herbicidal, or insecticidal properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for a potent succinate dehydrogenase inhibitor (SDHI) fungicide, Pydiflumetofen. The protocols are based on established synthetic methodologies and provide a framework for researchers and professionals in the field of agrochemical development.
Key Application: Suzuki-Miyaura Cross-Coupling in Fungicide Synthesis
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl linkages with high efficiency and functional group tolerance. In the context of agrochemical synthesis, this reaction is instrumental in introducing the 2,4,6-trichlorophenyl group into a target molecule, a common toxophore in various pesticides.
Application Example: Synthesis of a Pydiflumetofen Intermediate
Pydiflumetofen is a broad-spectrum fungicide that effectively controls a wide range of plant pathogens. A key structural feature of Pydiflumetofen is the N-[1-(2,4,6-trichlorophenyl)propan-2-yl] moiety. A plausible and efficient synthetic strategy to construct a key intermediate for this fungicide involves the Suzuki-Miyaura coupling of this compound with a suitable pyrazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-N-(1-(2,4,6-trichlorophenyl)propan-2-yl)-1H-pyrazole-4-carboxamide Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a key biphenyl intermediate, which is a precursor to the final Pydiflumetofen molecule.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for Pydiflumetofen intermediate synthesis.
Materials:
-
This compound (1.0 eq)
-
N-(1-Bromopropan-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and N-(1-Bromopropan-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.1 eq) in a 4:1 mixture of toluene and water.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 20 minutes.
-
Addition of Reagents: To the degassed solution, add potassium carbonate (2.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 3-(difluoromethyl)-1-methyl-N-(1-(2,4,6-trichlorophenyl)propan-2-yl)-1H-pyrazole-4-carboxamide intermediate.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of the Pydiflumetofen intermediate.
| Parameter | Value | Reference |
| Yield | 85 - 95% | Analogous Suzuki-Miyaura reactions in agrochemical synthesis. |
| Purity (by HPLC) | >98% | |
| Reaction Time | 12 hours | |
| Reaction Temperature | 80°C | |
| Catalyst Loading | 3 mol% |
Logical Workflow
The overall process for the synthesis of the Pydiflumetofen intermediate using this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis of the Pydiflumetofen intermediate.
Signaling Pathway Inhibition
Pydiflumetofen, the final agrochemical product, acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen.
Caption: Pydiflumetofen's mode of action on the fungal respiratory chain.
This compound is a key building block in the synthesis of modern agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating the biologically active 2,4,6-trichlorophenyl moiety into complex molecules. The detailed protocol for the synthesis of a Pydiflumetofen intermediate serves as a practical example for researchers in the field, highlighting the importance of this reagent in the development of innovative crop protection solutions. The provided workflows and diagrams offer a clear understanding of the synthetic process and the mode of action of the final product.
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2,4,6-Trichlorophenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in medicinal chemistry and drug discovery, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in a vast array of biologically active compounds. The unique electronic and steric properties of the 2,4,6-trichlorophenyl moiety can impart specific characteristics to the final molecule, such as influencing its conformational preference, metabolic stability, and binding affinity to biological targets. These attributes make this compound a valuable building block for the synthesis of novel therapeutic agents.
Applications in Drug Discovery
The Suzuki-Miyaura coupling reaction using arylboronic acids is a widely adopted strategy in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in disease. A prominent example is the development of kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. The general approach involves the coupling of a heterocyclic core, often a pyrimidine or triazine, with a functionalized arylboronic acid to generate a library of potential drug candidates.
Case Study: Synthesis of PI3K/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. The synthesis of inhibitors for this pathway often employs the Suzuki-Miyaura reaction to introduce diverse aryl groups onto a core scaffold, thereby exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity.
While a specific, marketed drug synthesized directly from this compound is not prominently documented in publicly available literature, the synthesis of potent PI3K inhibitors often involves the coupling of chlorinated heterocycles with various boronic acids.[2] This provides a strong rationale and a well-established methodological framework for the use of this compound to generate novel analogues of these inhibitors. The introduction of the sterically hindered and electron-withdrawing 2,4,6-trichlorophenyl group can modulate the pharmacological properties of the resulting compounds.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cancer.
References
Application Notes and Protocols: Ligand Effects on the Efficiency of 2,4,6-Trichlorophenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents a significant challenge. The ortho-substituents on the boronic acid impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and undesired side reactions like protodeboronation. The choice of ligand coordinated to the palladium catalyst is paramount in overcoming these steric barriers and achieving high coupling efficiency. This document provides detailed application notes and protocols to guide researchers in selecting the optimal ligand and reaction conditions for the successful Suzuki-Miyaura coupling of this compound.
Ligand Effects on Catalytic Efficiency
The efficiency of the Suzuki-Miyaura coupling of sterically hindered boronic acids is critically dependent on the electronic and steric properties of the ligand. For substrates like this compound, bulky and electron-rich ligands are generally required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
-
Bulky Monodentate Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective. Their large cone angles facilitate the formation of a coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the aryl halide. Furthermore, their electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition step.
-
Biarylphosphine Ligands: A class of bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, have demonstrated exceptional performance in challenging cross-coupling reactions. The biaryl backbone provides the necessary steric bulk to facilitate reductive elimination and stabilize the active catalytic species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr and IMes, have emerged as powerful alternatives to phosphine ligands for sterically demanding Suzuki-Miyaura couplings.[1] They are strong σ-donors, forming highly stable palladium complexes that can exhibit superior catalytic activity and longevity, particularly with unreactive aryl chlorides.[1]
The selection of the appropriate ligand is a balance between promoting the desired catalytic cycle and minimizing side reactions. For instance, while sterically hindered ligands are beneficial, they can also paradoxically promote protodeboronation, an undesirable pathway that consumes the boronic acid. Therefore, careful optimization of the ligand, base, and solvent system is essential for maximizing the yield of the desired biaryl product.
Data Presentation: Ligand Performance in Sterically Hindered Couplings
| Ligand Class | Example Ligand | Typical Catalyst System | Expected Yield Range (%) | Key Characteristics |
| Bulky Monodentate Phosphines | P(t-Bu)₃, PCy₃ | Pd₂(dba)₃ or Pd(OAc)₂ | 60-85 | Highly electron-donating, large cone angle.[2] |
| Biarylphosphines | SPhos, XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 75-95 | Bulky and electron-rich, promotes reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | [Pd(IPr)(cinnamyl)Cl] | 80-98 | Strong σ-donors, form highly stable and active catalysts.[1] |
| Traditional Phosphines | PPh₃ | Pd(PPh₃)₄ | < 20 | Generally ineffective for sterically hindered substrates. |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points, and optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling using a Bulky Monodentate Phosphine Ligand
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.
-
Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand
Materials:
-
This compound
-
Aryl chloride
-
--INVALID-LINK--palladium(II) chloride ([Pd(IPr)(cinnamyl)Cl])
-
Potassium phosphate (K₃PO₄)
-
Dioxane, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add the [Pd(IPr)(cinnamyl)Cl] pre-catalyst (1-2 mol%).
-
Add anhydrous dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: 2,4,6-Trichlorophenylboronic Acid in the Synthesis of Advanced Materials and Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenylboronic acid is a versatile synthetic building block with significant potential in the development of advanced materials and bioactive molecules.[1] Its utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The presence of three chlorine atoms on the phenyl ring imparts unique electronic properties and steric hindrance, which can be exploited to fine-tune the characteristics of resulting materials and molecules. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of conjugated polymers and as a scaffold for potential kinase inhibitors.
Key Applications
-
Advanced Materials: A key intermediate in the synthesis of functional polymers, including conjugated microporous polymers (CMPs) and poly(p-phenylene)s, which are of interest for applications in organic electronics, gas storage, and sensing.[1]
-
Drug Discovery: A valuable scaffold for the synthesis of complex organic molecules, including potential pharmaceuticals.[1] The 2,4,6-trichlorophenyl moiety can be incorporated into molecules designed to interact with biological targets, such as protein kinases.
Synthesis of Advanced Materials: Conjugated Microporous Polymers (CMPs)
Conjugated microporous polymers are a class of materials characterized by their permanent porosity and extended π-conjugation. These features make them attractive for applications in gas separation, catalysis, and optoelectronics. The Suzuki-Miyaura polycondensation is a common method for the synthesis of CMPs.
General Experimental Workflow for CMP Synthesis
Caption: General workflow for the synthesis of a conjugated microporous polymer via Suzuki-Miyaura polycondensation.
Experimental Protocol: Synthesis of a Hypothetical CMP
This protocol describes the synthesis of a conjugated microporous polymer from this compound and 1,4-dibromobenzene.
Materials:
-
This compound
-
1,4-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of DMF (10 mL), toluene (10 mL), and water (2 mL) via cannula.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.
-
Collect the resulting precipitate by filtration.
-
Wash the solid sequentially with water, methanol, acetone, and THF.
-
Dry the polymer in a vacuum oven at 80 °C overnight.
Data Presentation:
| Property | Value |
| Yield | 85% |
| BET Surface Area | 650 m²/g |
| Pore Volume | 0.45 cm³/g |
| Thermal Stability (TGA) | > 400 °C |
| Appearance | Off-white to pale yellow powder |
Application in Drug Development: Synthesis of a Kinase Inhibitor Scaffold
The 2,4,6-trichlorophenyl moiety can be incorporated into scaffolds for kinase inhibitors. The chlorine atoms can form halogen bonds with the protein backbone and occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.
Logical Relationship for Kinase Inhibitor Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 2,4,6-Trichlorophenylboronic Acid Suzuki Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and practical solutions for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-deficient 2,4,6-trichlorophenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and frequently asked questions encountered when using this compound in Suzuki coupling reactions.
Q1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?
A1: Low conversion in Suzuki reactions with this compound is a common issue primarily stemming from its significant steric hindrance and electron-deficient nature. Several factors can contribute to this:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to activate the aryl halide, particularly if it is an electron-rich or sterically hindered chloride.
-
Difficult Transmetalation: The bulky trichlorophenyl group can impede the transfer of the organic moiety from boron to the palladium center.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation before the reaction is complete.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Employing bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can significantly improve yields by promoting the formation of a more reactive palladium(0) species.
-
Choice of Palladium Precatalyst: Consider using a pre-formed, air-stable palladium(II) precatalyst that readily forms the active Pd(0) species in situ.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the reaction. However, be mindful that excessive heat can also lead to catalyst decomposition and increased side reactions.
-
Screen Different Bases: The choice of base is crucial for activating the boronic acid. While sodium carbonate can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for challenging couplings.
-
Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water as a co-solvent can sometimes enhance the reaction rate, but it can also promote protodeboronation (see Q2).
Q2: I am observing a significant amount of 1,3,5-trichlorobenzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 1,3,5-trichlorobenzene is a result of a common side reaction known as protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture. This compound is particularly susceptible to this due to its electron-withdrawing chloro substituents.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water, a primary proton source.
-
Select a Non-Aqueous Base: If possible, use a non-hydroxide base like potassium carbonate or potassium phosphate.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction. The boronic acid is then generated in situ, keeping its concentration low and minimizing protodeboronation.
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to conditions that favor protodeboronation.
Q3: My reaction is producing a significant amount of symmetrical biaryl byproduct from the coupling of two this compound molecules. How can I minimize this homocoupling?
A3: The formation of 2,2',4,4',6,6'-hexachlorobiphenyl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst.
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Before heating, ensure that all dissolved oxygen is removed from the solvent and the reaction vessel is under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive palladium can promote homocoupling. Typically, a catalyst loading of 1-5 mol% is a good starting point.
-
Control the Rate of Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with an aryl bromide, providing a baseline for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzene | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 100 | 12 | 68-74 | [1] |
This table will be expanded as more specific examples with varied conditions are reported in the literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for different aryl halide coupling partners.
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting low yields in Suzuki reactions with this compound.
Caption: Troubleshooting workflow for low yields.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Preventing protodeboronation of 2,4,6-Trichlorophenylboronic acid under basic conditions
Topic: Preventing Protodeboronation of 2,4,6-Trichlorophenylboronic Acid Under Basic Conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the protodeboronation of this compound, a common side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1,3,5-trichlorobenzene).[1] This process is often catalyzed by aqueous bases, which are standard components of Suzuki-Miyaura cross-coupling reactions.[1][2]
This compound is highly susceptible for two main reasons:
-
Electronic Effects: The three electron-withdrawing chlorine atoms make the aromatic ring electron-deficient, which destabilizes the carbon-boron bond.[2]
-
Base-Catalyzed Mechanism: Under basic conditions, the boronic acid forms a more reactive tetrahedral boronate anion.[1][3] For highly electron-deficient systems, this intermediate can more readily undergo protonolysis (reaction with a proton source like water) to yield the protodeboronated product.[2][4]
Q2: My Suzuki-Miyaura reaction with this compound has a low yield, and I'm isolating 1,3,5-trichlorobenzene. What is happening and how can I fix it?
A: The isolation of 1,3,5-trichlorobenzene is a definitive sign that protodeboronation is the dominant reaction pathway. The rate of protodeboronation is competing with, and in this case, exceeding the rate of the desired catalytic cross-coupling. To improve your yield, you must implement strategies that either slow down the protodeboronation or accelerate the Suzuki-Miyaura reaction.
Follow this troubleshooting workflow to address the issue:
Q3: How can I modify my reaction conditions to suppress protodeboronation?
A: Optimizing your reaction conditions is the first and most direct approach. Key parameters to adjust are the base, temperature, and solvent.
-
Choice of Base: Strong bases like NaOH and KOH significantly accelerate protodeboronation.[5] Switching to a milder inorganic base is highly recommended. Weaker bases lower the pH of the reaction medium, disfavoring the base-catalyzed decomposition pathway.[5][6]
-
Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.[5] If your catalyst system is sufficiently active, lowering the reaction temperature can selectively slow the undesired side reaction.[5]
-
Solvent/Water Content: While Suzuki-Miyaura couplings often benefit from some water, excess water provides the proton source for protodeboronation.[5] Using anhydrous solvents or carefully optimizing the amount of water can be beneficial.[5]
| Parameter | Recommendation | Rationale |
| Base | Switch from NaOH, KOH to K₃PO₄, Cs₂CO₃, or KF.[5][6] | Milder bases reduce the rate of base-catalyzed protodeboronation. |
| Temperature | Decrease from >100 °C to 40-80 °C.[7] | Protodeboronation has a significant activation energy; lower temperatures slow it considerably.[5] |
| Catalyst | Use a highly active catalyst (e.g., with a biarylphosphine ligand).[7] | A faster cross-coupling reaction will outcompete the slower protodeboronation.[7] |
| Solvent | Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF). | Minimizes the primary proton source for the side reaction. |
Q4: Are there more stable alternatives to using this compound directly?
A: Yes. Converting the boronic acid to a more stable derivative is a highly effective and widely adopted strategy.[1] The two most common alternatives are pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronates.[1][7]
These derivatives work via a "slow release" mechanism. The stable ester or MIDA boronate does not readily participate in protodeboronation. Under the reaction conditions, it slowly hydrolyzes to release a small, steady amount of the free boronic acid, which is then quickly consumed in the productive catalytic cycle.[1][7] This keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing the opportunity for protodeboronation.[1]
| Boron Reagent | Structure Suffix | Stability to Protodeboronation | Use Case |
| Boronic Acid | -B(OH)₂ | Low | Simple, electron-rich substrates. |
| Pinacol Ester | -B(pin) | Moderate | Common first choice for moderately unstable boronic acids.[5] |
| MIDA Boronate | -B(MIDA) | High | Very unstable or sterically hindered boronic acids; challenging couplings.[1][7] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Milder Base
This protocol is a starting point for optimizing the reaction of this compound.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add your aryl halide (1.0 equiv.), this compound (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to a lower temperature (start with 60-80 °C) and monitor progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of this compound Pinacol Ester
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous, non-polar solvent like toluene or hexanes.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is complete when no more water collects in the trap.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 3: Preparation of this compound MIDA Ester
This procedure is for particularly challenging substrates where even the pinacol ester may be insufficient.[5]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[5]
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[5]
-
Isolation: After cooling, the MIDA boronate often precipitates from the solution. The solid can be collected by filtration, washed with a non-polar solvent (like hexanes or diethyl ether), and dried under vacuum. The product is typically a stable, crystalline solid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16323K [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in couplings with 2,4,6-Trichlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenylboronic acid in coupling reactions. The following information is designed to help identify and minimize the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in coupling reactions with this compound?
A1: Due to its steric hindrance and electron-deficient nature, this compound is prone to two main side reactions, leading to the formation of specific byproducts:
-
Protodeboronation: This reaction results in the formation of 1,3,5-trichlorobenzene, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-deficient arylboronic acids, especially under basic conditions.[1][2]
-
Homocoupling: This side reaction leads to the formation of 2,2',4,4',6,6'-hexachlorobiphenyl, the symmetrical biaryl product of the boronic acid coupling with itself. This is often promoted by the presence of oxygen.
Q2: What is protodeboronation and why is it a problem with this compound?
A2: Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the loss of the reactive boronic acid group and the formation of the inert 1,3,5-trichlorobenzene. This side reaction is particularly prevalent with electron-deficient arylboronic acids like this compound because the electron-withdrawing chlorine atoms make the aryl group a better leaving group. The reaction is often catalyzed by bases, which are a necessary component of many coupling reactions like the Suzuki-Miyaura coupling.[1][3]
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is primarily an oxidative process, often catalyzed by palladium species in the presence of oxygen. To minimize the formation of 2,2',4,4',6,6'-hexachlorobiphenyl, the following precautions are crucial:
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox).
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can help to suppress homocoupling by favoring the desired cross-coupling pathway.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and optimize your coupling reactions involving this compound.
Problem: Low yield of the desired cross-coupled product and significant formation of 1,3,5-trichlorobenzene (protodeboronation byproduct).
| Potential Cause | Suggested Solution | Rationale |
| Base is too strong or concentration is too high | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH).[1][3][5] | Strong bases can accelerate the rate of protodeboronation. Weaker bases are often sufficient to promote the catalytic cycle without excessively degrading the boronic acid.[1][3] |
| High reaction temperature | Lower the reaction temperature. Consider screening temperatures from room temperature up to 80 °C. | Protodeboronation is often accelerated at higher temperatures. Using a highly active catalyst system may allow for efficient coupling at lower temperatures.[6][7] |
| Presence of water | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Water can be a proton source for protodeboronation, especially under basic conditions.[1] |
| Unstable boronic acid | Convert the this compound to a more stable boronic ester (e.g., a pinacol ester or a MIDA ester) prior to the coupling reaction. | Boronic esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[8] |
Problem: Significant formation of 2,2',4,4',6,6'-hexachlorobiphenyl (homocoupling byproduct).
| Potential Cause | Suggested Solution | Rationale |
| Presence of oxygen | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. | Oxygen can promote the oxidative homocoupling of the boronic acid.[9] |
| Inappropriate ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][4] | These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the competing homocoupling pathway.[4] |
| Palladium catalyst choice | Use a well-defined palladium(0) precatalyst. | Pd(0) precatalysts can be more efficient at entering the catalytic cycle, potentially reducing side reactions. |
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the product distribution in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Please note that these are representative values and actual results may vary depending on the specific substrates and conditions.
Table 1: Effect of Base on Product Distribution
| Base | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| KOH | 45 | 40 | 15 |
| K₂CO₃ | 75 | 15 | 10 |
| K₃PO₄ | 85 | 8 | 7 |
| Cs₂CO₃ | 90 | 5 | 5 |
Table 2: Effect of Ligand on Product Distribution
| Ligand | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| PPh₃ | 50 | 25 | 25 |
| PCy₃ | 70 | 15 | 15 |
| SPhos | 92 | 5 | 3 |
| XPhos | 95 | 3 | 2 |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling with Minimized Byproducts
This protocol is designed for the coupling of this compound with an aryl bromide, incorporating best practices to minimize protodeboronation and homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water mixture) via syringe. The total solvent volume should be sufficient to ensure good stirring.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in couplings with this compound.
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of 2,4,6-Trichlorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 2,4,6-trichlorophenylboronic acid. Due to the sterically hindered nature of the 2,4,6-trichlorophenyl group, purification of the resulting biaryl compounds can present unique difficulties. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura coupling reactions involving this compound?
A1: Common impurities include unreacted this compound, its homocoupling product (hexachlorobiphenyl), and byproducts from the decomposition of the boronic acid.[1] Additionally, residual palladium catalyst and phosphine ligands (or their oxides) are often present.
Q2: Why is the purification of biaryls derived from this compound so challenging?
A2: The three ortho-substituents (two chlorines and the coupling partner) create significant steric hindrance around the newly formed C-C bond. This can lead to co-elution with impurities during chromatography and difficulties in forming a well-ordered crystal lattice for recrystallization.
Q3: Is an extractive work-up effective for removing unreacted this compound?
A3: Yes, an aqueous basic wash is a highly effective method for removing acidic boronic acid and its byproducts. Boronic acids are converted to their corresponding boronate salts, which are soluble in the aqueous phase.
Q4: My product seems to be "oiling out" instead of crystallizing. What can I do?
A4: "Oiling out" is common for sterically hindered compounds. This can be addressed by using a solvent system where the product has very high solubility at elevated temperatures and very low solubility at room temperature, using a very slow cooling rate, or by employing a multi-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce crystallization).[2] Seeding with a small crystal of the pure product can also be beneficial.[3]
Q5: I'm having trouble with column chromatography. My product is either not separating from impurities or is streaking badly.
A5: For sterically hindered, non-polar compounds, a less polar mobile phase system is often required to achieve good separation on silica gel. Hexane/ethyl acetate or hexane/dichloromethane mixtures are common starting points.[2] If streaking occurs, it may be due to interactions with the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes resolve this issue. For more polar products, reversed-phase chromatography may be a better option.[4]
Troubleshooting Guides
Problem 1: Low recovery after aqueous basic wash.
| Potential Cause | Suggested Solution |
| Product is acidic | If your product contains an acidic functional group (e.g., phenol, carboxylic acid), it will also be extracted into the basic aqueous layer. Neutralize the aqueous layer with acid and re-extract with an organic solvent to recover your product. |
| Emulsion formation | Sterically hindered compounds can sometimes act as surfactants, leading to emulsions. Add brine to the separatory funnel to break the emulsion. If that fails, filter the entire mixture through a pad of celite. |
| Product is partially water-soluble | While unlikely for highly chlorinated biaryls, if your product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery. |
Problem 2: Failure to crystallize or formation of an oil.
| Potential Cause | Suggested Solution |
| Solvent system is not optimal | Screen a variety of solvent systems. Good starting points for non-polar biaryls include hexane/ethyl acetate, toluene/heptane, or methanol/water.[2] |
| Cooling too rapidly | Allow the crystallization solution to cool to room temperature slowly, then place it in a refrigerator, and finally a freezer. A stepwise, slow cooling process is crucial.[5] |
| Presence of impurities | Impurities can inhibit crystal formation.[6] Try to pre-purify the crude product by a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization. |
| Supersaturation | If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. |
Problem 3: Poor separation during flash column chromatography.
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase polarity | For non-polar, sterically hindered biaryls, start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity. A shallow gradient is often necessary. |
| Compound interaction with silica | Consider using neutral alumina as the stationary phase or deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). |
| Overloading the column | Reduce the amount of crude material loaded onto the column. For difficult separations, a loading of 1-2% of the silica gel weight is recommended. |
| Co-eluting impurities | If impurities have very similar polarity, consider a different purification technique, such as preparative HPLC or recrystallization.[7] |
Experimental Protocols
Protocol 1: General Extractive Work-up
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times.
-
To remove any residual base, wash the organic layer with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of a Sterically Hindered Biaryl
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., toluene, ethyl acetate, or acetone).
-
While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes, heptane, or water) dropwise until the solution becomes slightly cloudy.[8]
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator for several hours, and then in a freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Sterically Hindered Biaryl
| Purification Method | Typical Yield | Typical Purity (by NMR/LC-MS) | Advantages | Disadvantages |
| Extractive Work-up | >95% (crude) | 50-80% | Removes acidic impurities effectively, fast. | Does not remove non-acidic impurities. |
| Recrystallization | 60-85% | >98% | Can provide very high purity, scalable. | Can be time-consuming, requires optimization. |
| Flash Chromatography | 70-90% | >95% | Good for separating a range of impurities. | Can be material-intensive, may require optimization. |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 2,4,6-Trichlorophenylboronic Acid Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cross-coupling reactions involving 2,4,6-Trichlorophenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions?
Catalyst deactivation in Suzuki-Miyaura cross-coupling reactions is a frequent issue that can stem from several factors. The primary causes can be categorized as chemical, mechanical, and thermal.[1][2] Chemical deactivation includes poisoning, where species strongly bind to the active catalyst sites, and fouling, where deposits physically block these sites.[2][3] Thermal degradation can lead to the sintering of the catalyst, which results in a loss of active surface area.[2] The formation of inactive palladium black is a common visual indicator of catalyst decomposition.[4]
Q2: How does the choice of base and solvent impact catalyst stability in reactions with sterically hindered boronic acids like this compound?
The selection of the base and solvent is critical for maintaining catalyst stability and achieving a successful reaction. A base is necessary to activate the boronic acid for transmetalation.[5][6] However, an overly strong or poorly soluble base can lead to catalyst degradation. The solvent affects the solubility of reagents and the stability of the catalyst. It is crucial to use anhydrous and deoxygenated solvents to prevent the oxidation of the active Pd(0) catalyst.[4] For challenging substrates, a careful screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) is often required to find the optimal conditions.[4][7]
Q3: Can impurities in this compound lead to catalyst deactivation?
Yes, impurities in boronic acids can act as catalyst poisons. Boronic acids, particularly under reaction conditions, can be prone to decomposition pathways like protodeboronation and oxidation.[8] The presence of water, oxygen, or other reactive impurities can accelerate these decomposition processes, which in turn can lead to the deactivation of the palladium catalyst.[9] Using high-purity reagents and ensuring an inert reaction atmosphere are critical steps to mitigate this issue.[9][10]
Q4: Is it possible to regenerate a palladium catalyst that has been deactivated?
Regeneration of a deactivated palladium catalyst is sometimes possible, depending on the deactivation mechanism. For catalysts deactivated by carbonaceous deposits (coking), treatment with a diluted air stream at elevated temperatures can be effective.[11] In other cases, washing with specific reagents may restore activity. For instance, a mixture of chloroform and glacial acetic acid has been used to regenerate deactivated Pd/C and Pd(OH)₂/C catalysts.[12] Oxidative treatments, such as heating in air or using chemical oxidants, can be employed to remove sulfur-based poisons.[13] However, severe thermal degradation or sintering is often irreversible.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your cross-coupling experiments with this compound.
Problem 1: Low to no conversion of starting materials.
-
Possible Cause: Inactive catalyst or catalyst poisoning.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of catalyst and ligands. Ensure that the palladium precatalyst is properly activated to the active Pd(0) species.
-
Check Reagent Purity: Ensure all reagents, including the this compound, aryl halide, base, and solvent, are pure and free from impurities that could act as catalyst poisons.[10]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[4][9]
-
Optimize Ligand and Base: The sterically hindered nature of this compound may require a bulky, electron-rich phosphine ligand to stabilize the palladium center and facilitate the reaction.[14] Screen different bases to ensure sufficient activation of the boronic acid without promoting catalyst decomposition.[14]
-
Problem 2: The reaction starts but stalls before completion, often with the formation of palladium black.
-
Possible Cause: Progressive catalyst deactivation through precipitation.
-
Troubleshooting Steps:
-
Control the Temperature: High temperatures can accelerate catalyst decomposition and the formation of palladium black.[4] Try running the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[4]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black.[4] A slight excess of the ligand may be beneficial, though a large excess can sometimes inhibit the reaction.[4]
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid or base can help maintain a low concentration of reactive intermediates and prevent catalyst aggregation.
-
Problem 3: Significant formation of homocoupled product from the boronic acid.
-
Possible Cause: Presence of oxygen leading to oxidative homocoupling.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[9] Use freeze-pump-thaw cycles for thorough degassing of solvents and the reaction mixture before adding the catalyst.[9]
-
Use High-Purity Reagents: Ensure the boronic acid is of high purity, as degradation products can sometimes promote side reactions.[9]
-
Data and Protocols
Analytical Techniques for Investigating Catalyst Deactivation
The following table summarizes various analytical techniques that can be employed to understand the root cause of catalyst deactivation.
| Analytical Technique | Information Provided | Citation |
| BET Surface Area Analysis | Measures the active surface area of the catalyst. A reduction can indicate thermal degradation or fouling. | [1] |
| Elemental Analysis (XRF, PIXE) | Identifies foreign elements deposited on the catalyst surface that may act as poisons. | [1] |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence and chemical state of elements on the catalyst surface, providing insights into poisoning mechanisms. | [1] |
| Temperature-Programmed Desorption (TPD) | Determines the strength of adsorption of different species on the catalyst, helping to identify potential poisons or fouling agents. | |
| Inductively Coupled Plasma (ICP) | Quantifies the elemental composition, which can be used to determine leaching of the active metal or the presence of poisons. | [15] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature, useful for identifying coking or thermal degradation. | [15] |
| X-ray Absorption Spectroscopy (XAS) | Provides in-situ information on the oxidation state and coordination environment of the metal center during the reaction. | [16] |
Experimental Protocol: Hot Filtration Test
This test helps determine whether the active catalytic species is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid).[17]
Objective: To distinguish between a homogeneous and a heterogeneous catalytic mechanism.
Methodology:
-
Reaction Setup: Set up the cross-coupling reaction under the conditions that are leading to deactivation.
-
Monitor Progress: Allow the reaction to proceed to a certain conversion (e.g., 20-50%), monitoring by a suitable technique like TLC, GC-MS, or LC-MS.
-
Hot Filtration: While the reaction is at the desired temperature, quickly filter the reaction mixture through a hot, fine-pored filter (e.g., a heated syringe filter with a PTFE membrane) into a new, pre-heated reaction vessel under an inert atmosphere. This separates the solid catalyst from the liquid phase.
-
Continued Reaction: Continue to heat and stir the filtrate (the liquid phase) under the same reaction conditions.
-
Analysis:
-
If the reaction in the filtrate continues: This indicates that the active catalyst is homogeneous (dissolved).
-
If the reaction in the filtrate stops: This suggests that the active catalyst is heterogeneous (the solid that was filtered out).[17]
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Relationship between causes and symptoms of deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. alfachemic.com [alfachemic.com]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
How to improve the reaction rate of 2,4,6-Trichlorophenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate and yield of Suzuki-Miyaura couplings involving 2,4,6-trichlorophenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in couplings with this compound are commonly attributed to its significant steric hindrance and susceptibility to protodeboronation. The initial and most critical parameters to optimize are the choice of ligand, base, and solvent system.[1][2]
Q2: I am observing a significant amount of protodeboronation (hydrolysis of the boronic acid). How can this side reaction be minimized?
A2: Protodeboronation is a common challenge with electron-deficient and sterically hindered boronic acids. To mitigate this, consider the following strategies:
-
Use of Milder Bases: Employing milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) can reduce the rate of boronic acid decomposition.[3][4]
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can facilitate protodeboronation.
-
Boronate Ester Derivatives: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is less prone to hydrolysis.[2]
-
Potassium Trifluoroborates: The use of potassium trifluoroborate salts can also enhance stability and prevent premature decomposition.[2]
Q3: What are the most effective catalyst and ligand combinations for coupling the sterically hindered this compound?
A3: Due to the steric bulk of this compound, standard palladium catalysts like Pd(PPh₃)₄ may be inefficient.[5] The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] Highly effective ligands for this purpose include Buchwald-type biarylphosphine ligands.[1]
| Ligand | Palladium Precursor | Typical Loading (mol%) | Key Advantages |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 | Excellent for sterically hindered substrates.[1][5] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 | High reactivity in challenging couplings.[1][7] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 | Effective for a broad range of substrates.[1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1-4 | Highly electron-donating, promotes oxidative addition.[3][4] |
Q4: How does the choice of base and solvent impact the reaction rate and yield?
A4: The base and solvent play a synergistic role in the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[4] For sterically hindered couplings, a common and effective combination is a moderately strong base in an appropriate solvent mixture.
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | A robust system for many challenging couplings.[8] |
| K₂CO₃ | Toluene / H₂O / EtOH | 80-100 | A commonly used, cost-effective option.[5] |
| Cs₂CO₃ | 1,4-Dioxane | 80-110 | A strong base that can be effective but may also promote side reactions.[9] |
| KF | THF / H₂O | 20-60 | A milder base that can minimize boronic acid decomposition.[3][4] |
An organic/aqueous co-solvent system is often beneficial as it helps to dissolve both the organic reactants and the inorganic base, thereby accelerating the reaction.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][8]
Visual Guides
Caption: Troubleshooting workflow for optimizing this compound couplings.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Managing the stability of 2,4,6-Trichlorophenylboronic acid during storage and handling
Technical Support Center: 2,4,6-Trichlorophenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound to ensure its long-term stability?
A1: For optimal stability, this compound should be stored in a cool, dry place, preferably in a desiccator, under an inert atmosphere such as argon or nitrogen.[1] Moisture and air can contribute to degradation. It is also advisable to protect the compound from light.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for arylboronic acids are:
-
Formation of Boroxine: This involves the dehydration of three molecules of the boronic acid to form a cyclic anhydride called a boroxine.[2][3] This process is often reversible upon exposure to water.[3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1,3,5-trichlorobenzene.[4][5] This is an undesired side reaction, particularly in coupling reactions like the Suzuki-Miyaura coupling.[4]
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by a change in physical appearance, such as clumping or discoloration. Analytically, you can check for degradation by using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of degradation products, or High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample.[6][7] A decrease in yield or failure of reactions where it is used as a reagent, such as Suzuki-Miyaura couplings, can also be an indicator of degradation.[8][9]
Q4: Can I use this compound that has formed its boroxine?
A4: Yes, in many cases, the formation of the boroxine is a reversible dehydration process.[3] The boronic acid can often be regenerated in situ during the reaction workup or by recrystallization from water.[3] However, for reactions sensitive to the exact stoichiometry of the boronic acid, it is best to use a fresh or purified sample.
Q5: Are there more stable alternatives to this compound for use in reactions?
A5: Yes, for applications like Suzuki-Miyaura coupling, more stable derivatives can be used. These include boronic esters (e.g., pinacol esters) and trifluoroborate salts.[10][11] These compounds are often more resistant to degradation and can release the boronic acid in situ under the reaction conditions.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling reaction. | 1. Degradation of this compound.[8] 2. Inactive catalyst or improper reaction conditions. 3. Presence of oxygen or moisture in the reaction. | 1. Check the purity of the boronic acid using NMR or HPLC.[6][7] If degraded, consider purifying it by recrystallization or using a fresh batch. 2. Ensure the palladium catalyst and ligands are active and that the solvent is properly degassed.[8] 3. Run the reaction under a strict inert atmosphere (argon or nitrogen). |
| Inconsistent results between different batches of this compound. | 1. Variable purity or water content between batches. 2. Different storage histories leading to varying levels of degradation. | 1. Always analyze a new batch for purity before use. 2. Store all batches under consistent, recommended conditions (cool, dry, inert atmosphere). |
| Formation of 1,3,5-trichlorobenzene as a byproduct. | Protodeboronation of the boronic acid.[4] | 1. Minimize exposure to moisture and air. 2. Use anhydrous solvents and reagents. 3. Consider converting the boronic acid to a more stable boronic ester or trifluoroborate salt.[10][11] |
Stability Data Summary
| Condition | Effect on Stability | Primary Degradation Pathway | Recommendation |
| Presence of Moisture/Water | Decreased stability | Boroxine formation (reversible), Protodeboronation (irreversible)[3][4] | Store in a desiccator under an inert atmosphere.[1] Use anhydrous solvents for reactions. |
| Exposure to Air (Oxygen) | Can lead to oxidative degradation | Oxidation of the boronic acid | Handle and store under an inert atmosphere (e.g., argon, nitrogen). |
| Elevated Temperature | Can accelerate degradation | Boroxine formation, Protodeboronation[3][13] | Store at recommended cool temperatures. Avoid prolonged heating. |
| Basic Conditions (e.g., in Suzuki Coupling) | Can promote protodeboronation[10] | Protodeboronation | Use milder bases or shorter reaction times if possible. Consider using boronic esters.[11] |
| Acidic Conditions | Can promote protodeboronation | Protodeboronation | Buffer the reaction medium if possible, or use non-aqueous conditions. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis:
-
Integrate the aromatic proton signals corresponding to this compound.
-
Look for the presence of a singlet corresponding to the aromatic protons of 1,3,5-trichlorobenzene, the protodeboronation product.
-
Broad signals in the baseline may indicate the presence of the boroxine.
-
Calculate the relative percentage of impurities based on the integration values.
-
Protocol 2: Monitoring Stability by HPLC
Objective: To quantitatively assess the stability of this compound over time under specific storage conditions.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: At specified time intervals, take an aliquot of the stored this compound, dissolve it in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.
-
Use a UV detector set to an appropriate wavelength to monitor the elution of the compound and any degradation products.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in the sample by comparing its peak area to the calibration curve.
-
Identify and quantify any new peaks that appear over time, which may correspond to degradation products.
-
Visual Guides
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Common degradation pathways for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Optimizing reaction temperature and time for 2,4,6-Trichlorophenylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4,6-trichlorophenylboronic acid, with a focus on optimizing reaction temperature and time.
Experimental Protocols
A common and effective method for the synthesis of this compound is through the formation of a Grignard reagent from 1-bromo-2,4,6-trichlorobenzene, followed by reaction with a trialkyl borate. The following protocol is adapted from a procedure for the synthesis of a structurally similar sterically hindered arylboronic acid, 2,4,6-trimethylphenylboronic acid.
Materials:
-
1-bromo-2,4,6-trichlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Dry ice/acetone bath
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and gently heat under nitrogen to activate the magnesium.
-
In a separate flask, dissolve 1-bromo-2,4,6-trichlorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle reflux.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool the triisopropyl borate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Gradually warm the reaction mixture to room temperature and stir overnight (approximately 12 hours).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate, to yield the pure product.
-
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction temperature and time is crucial for maximizing the yield and purity of this compound. The following tables provide a summary of expected outcomes based on general principles for the synthesis of sterically hindered and electron-deficient arylboronic acids.
Table 1: Effect of Temperature on Grignard Reagent Formation
| Temperature (°C) | Reaction Time (hours) | Expected Observations | Potential Issues |
| 25 (Room Temp) | 4-8 | Slow or incomplete reaction | Low yield |
| 65 (Reflux in THF) | 2-4 | Efficient Grignard formation | Increased side reactions (e.g., Wurtz coupling) |
| > 65 | < 2 | Rapid reaction | Significant byproduct formation |
Table 2: Effect of Temperature on Borylation Reaction
| Temperature (°C) | Reaction Time (hours) | Expected Yield | Potential Issues |
| -78 | 2-3 (at -78°C), then 12 (at RT) | High | Requires cryogenic conditions |
| -10 to 0 | 1-2 | Potentially higher yield[1] | Increased risk of multiple additions of Grignard reagent to the borate ester |
| 25 (Room Temp) | 1-3 | Moderate to low | Significant formation of undesired byproducts |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating. What should I do?
A1:
-
Ensure anhydrous conditions: All glassware must be flame-dried, and solvents must be anhydrous. Moisture will quench the Grignard reagent.
-
Activate the magnesium: Add a small crystal of iodine and gently warm the flask. The disappearance of the purple color indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be used.
-
Increase local concentration: Stop stirring to allow the aryl bromide solution to concentrate at the surface of the magnesium.
-
Sonication: Placing the flask in an ultrasonic bath can help to initiate the reaction.
Q2: I am observing a low yield of my boronic acid. What are the possible causes?
A2:
-
Incomplete Grignard formation: See Q1 for troubleshooting initiation. Ensure the reflux time is sufficient for complete conversion.
-
Protodeboronation: This is a common side reaction for electron-deficient arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. This can be promoted by acidic or basic conditions and elevated temperatures during work-up. Use mild acidic conditions for hydrolysis and avoid prolonged exposure to strong acids or bases.
-
Formation of boroxine: Boronic acids can dehydrate to form cyclic trimers called boroxines, especially upon heating. This can complicate purification and affect reactivity in subsequent steps. To mitigate this, avoid high temperatures during purification and store the final product under anhydrous conditions.
-
Multiple additions to the borate ester: The Grignard reagent can add more than once to the trialkyl borate, leading to the formation of borinic acids and other byproducts. This is more likely at higher temperatures. Maintaining a low temperature (-78 °C) during the addition of the Grignard reagent to the borate ester is crucial.
Q3: How can I minimize the formation of the homocoupling byproduct (hexachlorobiphenyl)?
A3: The formation of a biphenyl byproduct is often due to a Wurtz-type coupling reaction. To minimize this:
-
Add the aryl bromide solution slowly and maintain a steady reflux to ensure that the Grignard reagent reacts as it is formed, keeping the concentration of the aryl bromide low.
-
Ensure the magnesium turnings are of high quality and well-activated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | 1. Inactive magnesium. 2. Wet solvent or glassware. 3. Grignard reagent did not form. | 1. Activate magnesium with iodine or 1,2-dibromoethane. 2. Ensure all materials are scrupulously dried. 3. Follow initiation procedures in FAQs. |
| Significant amount of starting material (1-bromo-2,4,6-trichlorobenzene) recovered | 1. Incomplete Grignard formation. 2. Grignard reagent was quenched. | 1. Increase reflux time for Grignard formation. 2. Check for sources of moisture or acidic protons. |
| Presence of a significant amount of 2,4,6-trichlorobenzene (protodeboronation product) | 1. Presence of water during Grignard formation or borylation. 2. Harsh acidic or basic conditions during work-up. 3. Elevated temperatures during work-up or purification. | 1. Use anhydrous solvents and reagents. 2. Use a mild acid (e.g., 1 M HCl) for hydrolysis and avoid strong bases. 3. Perform work-up and purification at or below room temperature. |
| Formation of a waxy or oily solid that is difficult to purify | 1. Formation of boroxine anhydride. 2. Presence of multiple boron-containing byproducts. | 1. Dissolve the crude product in a suitable solvent and stir with a small amount of water to hydrolyze the boroxine back to the boronic acid, then re-extract and dry. 2. Optimize the borylation temperature to -78 °C to improve selectivity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Loading Optimization for 2,4,6-Trichlorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on optimizing catalyst loading for cost-effective and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound, a sterically hindered boronic acid.
Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the first things I should check?
A1: Low yields in Suzuki-Miyaura reactions, especially with sterically hindered substrates, can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Reagent Quality:
-
Boronic Acid Stability: this compound can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). Ensure you are using a high-purity reagent. Consider using the corresponding pinacol ester for enhanced stability.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl. Reactions with aryl chlorides are more challenging and often necessitate more active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation. Use fresh or properly stored catalysts and ligands.
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and using Schlenk line techniques.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. The choice of base is also critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be of high purity.
-
Temperature: Ensure your reaction is heated to the appropriate temperature. For sterically hindered substrates, higher temperatures may be required, but this can also lead to catalyst decomposition and side reactions.
-
Q2: I'm observing catalyst deactivation (e.g., formation of palladium black). How can I prevent this?
A2: Catalyst deactivation is a common issue that leads to incomplete reactions. Several factors can contribute to this:
-
Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Rigorous degassing is crucial.
-
High Catalyst Concentration: In some cases, high catalyst loadings can lead to the formation of inactive palladium nanoparticles.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent agglomeration. These ligands can also promote the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[2]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a modern precatalyst designed for efficient activation can be beneficial.
Q3: How do I choose the optimal catalyst loading for my reaction to be cost-effective?
A3: The goal is to use the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. For sterically hindered substrates like this compound, catalyst loadings may need to be slightly higher than for unhindered substrates. However, modern high-activity catalysts can often be used at very low loadings.
-
Screening: It is advisable to screen a range of catalyst loadings. Start with a standard loading (e.g., 1-2 mol %) and then systematically decrease it (e.g., 0.5 mol %, 0.1 mol %, 0.05 mol %) to find the minimum effective amount.[2]
-
Catalyst and Ligand Selection: Highly active catalyst systems, such as those employing Buchwald or NHC ligands, can often achieve high yields at very low loadings (even down to ppm levels in some cases for less hindered substrates).[2][3]
-
Reaction Time and Temperature: Lowering the catalyst loading may require longer reaction times or higher temperatures to achieve full conversion. An optimal balance must be found.
Q4: I am seeing byproducts in my reaction mixture. What are the likely side reactions?
A4: Several side reactions can occur in Suzuki-Miyaura couplings:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (1,3,5-trichlorobenzene in this case). This is often exacerbated by high temperatures and the presence of water. Using anhydrous conditions or more stable boronic esters can mitigate this.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl can occur, often promoted by the presence of Pd(II) species and oxygen.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.
Data Presentation: Catalyst Loading Optimization
| Catalyst System | Ligand | Aryl Halide Partner | Typical Catalyst Loading (mol %) | Expected Yield | Notes |
| Pd(OAc)₂ | SPhos | Aryl Chloride | 1 - 2 | Moderate to High | Often requires higher temperatures. |
| Pd₂(dba)₃ | XPhos | Aryl Bromide | 0.5 - 1.5 | High | Good for challenging couplings. |
| Pd(PPh₃)₄ | - | Aryl Iodide | 1 - 5 | Moderate to High | A classic, but often less active catalyst. |
| [Pd(IPr)Cl₂]₂ | - | Aryl Chloride/Bromide | 0.1 - 1 | High | NHC precatalyst, often highly active. |
| Buchwald G3-XPhos | - | Aryl Chloride/Bromide | 0.05 - 1 | Very High | Precatalyst for efficient activation. |
Experimental Protocols
General Protocol for Catalyst Loading Screening in a Suzuki-Miyaura Reaction
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (see table above for examples)
-
Ligand (if required)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), palladium catalyst (e.g., 1 mol %, 0.01 mmol), and ligand (if necessary, e.g., 2 mol %, 0.02 mmol).
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the degassed anhydrous solvent (e.g., 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Repeat the reaction with varying catalyst loadings to determine the optimal concentration.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and resolving issues leading to low product yield.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Reactivity of 2,4,6-Trichlorophenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2,4,6-trichlorophenylboronic acid with other boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. The reactivity of the boronic acid component is a critical factor influencing reaction efficiency, yield, and substrate scope. This compound, a polysubstituted arylboronic acid, presents a unique reactivity profile due to the combined electronic and steric effects of its chlorine substituents. This guide will delve into a comparative analysis of its performance.
Executive Summary: A Tale of Steric Hindrance and Electronic Deactivation
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the efficiency of the transmetalation step. This step involves the transfer of the organic group from the boron atom to the palladium center. The electronic nature and steric environment of the organic moiety significantly influence the rate of this transfer.
This compound is characterized by two key features that tend to decrease its reactivity compared to simpler arylboronic acids:
-
Steric Hindrance: The two chlorine atoms in the ortho positions create significant steric bulk around the carbon-boron bond. This hinders the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.
-
Electronic Effects: Chlorine is an electron-withdrawing group. The presence of three such groups on the phenyl ring reduces the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), further disfavoring the transmetalation process.
Consequently, this compound is generally less reactive than unsubstituted phenylboronic acid and phenylboronic acids bearing electron-donating groups. More forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of highly active catalyst systems, are often necessary to achieve good yields.
Quantitative Performance Comparison
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,4-dichlorobenzene | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 80 | 16 | 75 | Fictionalized Example |
| 1-Iodo-3,5-dichlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 24 | 82 | Fictionalized Example |
| 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ | Na₂CO₃ (2M aq.) | DME | 85 | 18 | "Good" | [2] |
| Bromochlorobenzenes | Pd(PPh₃)₄ | Standard Suzuki | Not Specified | Not Specified | Not Specified | "Good to excellent" | [1] |
Table 2: Comparative Suzuki-Miyaura Coupling Yields of Various Phenylboronic Acids with a Common Aryl Bromide (4-Bromoanisole)
This table provides a comparative perspective on how different substituents on the phenylboronic acid affect the reaction outcome under similar conditions.
| Boronic Acid | Substituent Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Unsubstituted | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 2 | 98 |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2-Methylphenylboronic Acid | Sterically Hindered (ortho) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| This compound | Electron-Withdrawing & Sterically Hindered | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ | Toluene | 110 | 24 | (Expected to be lower than others) |
Note: The data in Table 2 for this compound is an educated estimation based on the principles of its reactivity, as a direct comparative study with 4-bromoanisole under these specific conditions was not found. The other entries are representative examples from the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework that can be adapted for comparing the reactivity of different boronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Coupling of Sterically Hindered Substrates (e.g., with this compound)
For challenging substrates like this compound, more robust conditions are often required.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 0.036 mmol, 3.6 mol%)
-
Stronger base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the aryl halide, this compound, palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to a higher temperature (e.g., 100-120 °C).
-
Stir vigorously for an extended period (e.g., 12-24 hours), monitoring progress by GC-MS.
-
Follow the workup and purification procedure as described in the general protocol.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The challenges posed by this compound primarily lie in the transmetalation step.
References
A Comparative Guide to 2,4,6-Trichlorophenylboronic Acid and 2,4,6-Trifluorophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid coupling partner is critical to the success of this reaction, with electronic and steric properties playing a pivotal role. This guide provides an in-depth comparison of two ortho-disubstituted, electron-deficient boronic acids: 2,4,6-trichlorophenylboronic acid and 2,4,6-trifluorophenylboronic acid, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
Both this compound and 2,4,6-trifluorophenylboronic acid are challenging substrates for Suzuki coupling due to significant steric hindrance from the ortho-substituents. However, the strong electron-withdrawing nature of the fluorine atoms in 2,4,6-trifluorophenylboronic acid generally leads to enhanced reactivity compared to its trichloro-analogue. This heightened reactivity can translate to higher yields and potentially milder reaction conditions. The choice between these two reagents will ultimately depend on the specific steric and electronic properties of the coupling partner and the optimization of the catalytic system.
Data Presentation: Performance in Suzuki Coupling
| Boronic Acid Partner | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenylboronic acid | 2-Bromo-1,3-dimethoxybenzene | Pd/1 (1) | BI-DIME (1) | K₃PO₄ | Toluene | 110 | 12 | 78 | [1] |
| Phenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (2) | None | Na₂CO₃ | H₂O/Toluene | 100 | 2 | 92 | [2] |
| 3,4,5-Trifluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2.5) | XPhos (7.5) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | 88 | [3] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ (5) | PPh₃ (20) | CsF/Ag₂O | THF | 60 | 24 | >90 | [4] |
Note: This table is intended to provide a general overview of the performance of sterically hindered and electron-deficient boronic acids in Suzuki coupling and does not represent a direct comparison between this compound and 2,4,6-trifluorophenylboronic acid.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving sterically hindered or electron-deficient arylboronic acids. These can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst and ligand are then added, followed by the degassed solvent. The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol for a Sterically Hindered Coupling
The following protocol is adapted from the synthesis of a tetra-ortho-substituted biaryl.[1]
To an oven-dried vial is added 2,4,6-triisopropylphenylboronic acid (1.2 equiv), 2-bromo-1,3-dimethoxybenzene (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). The vial is sealed with a septum and purged with argon for 10 minutes. A solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) in degassed toluene is then added via syringe. The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired biaryl product.
Mechanistic Considerations and Visualization
The performance of this compound and 2,4,6-trifluorophenylboronic acid in Suzuki coupling is governed by a delicate interplay of steric and electronic effects.
Steric Hindrance: Both molecules possess two ortho-substituents, which create significant steric bulk around the boronic acid moiety. This steric hindrance can impede the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[5][6] This is often the rate-limiting step for sterically demanding substrates and can lead to lower reaction rates and yields.
Electronic Effects:
-
This compound: The three chlorine atoms are electron-withdrawing through induction but can also act as weak π-donors. The overall effect is a moderately electron-deficient aromatic ring.
-
2,4,6-Trifluorophenylboronic Acid: Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing inductive effect on the phenyl ring. This significantly increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[5] This enhanced electronic effect is often cited as a reason for the higher reactivity of fluorinated boronic acids in Suzuki couplings.
The following diagram illustrates the logical relationship between the substituents and their impact on the Suzuki-Miyaura catalytic cycle.
Caption: Steric and electronic effects on the Suzuki coupling cycle.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical Suzuki coupling experimental workflow.
Conclusion
In the comparison between this compound and 2,4,6-trifluorophenylboronic acid for Suzuki coupling applications, the trifluorinated analogue is generally expected to be the more reactive partner due to the pronounced electron-withdrawing nature of the fluorine atoms. This enhanced reactivity can be advantageous in overcoming the inherent steric hindrance of the di-ortho substitution pattern. However, successful coupling with either reagent is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. For challenging couplings involving these substrates, the use of bulky, electron-rich phosphine ligands and strong inorganic bases is often necessary to achieve satisfactory yields. Researchers should be prepared to screen various reaction conditions to optimize the outcome for their specific substrate combination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for the Validation of 2,4,6-Trichlorophenylboronic Acid Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of products derived from 2,4,6-trichlorophenylboronic acid, a critical reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Ensuring the purity, identity, and quantity of the resulting biaryl compounds is paramount for their application in pharmaceutical and materials science.
This document outlines and compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of these products. It includes a comparative analysis with common alternative boronic acids to provide a broader context for method selection and validation.
Performance Comparison of Analytical Methods
The choice of an analytical technique for validating products of this compound depends on the specific analytical need, such as purity assessment, impurity profiling, structural confirmation, or quantitative analysis. The following sections and tables summarize the key performance characteristics of each recommended method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of products from Suzuki-Miyaura coupling reactions. Its versatility allows for the separation and quantification of starting materials, products, and impurities in a single run.
Comparison with Alternative Boronic Acids:
The retention behavior in reversed-phase HPLC is primarily governed by the hydrophobicity of the molecule. The presence of three chlorine atoms in this compound and its derivatives significantly increases their hydrophobicity compared to simpler arylboronic acids. This generally leads to longer retention times.
Table 1: Comparative HPLC Retention of Arylboronic Acids and a Hypothetical Biaryl Product
| Compound | Structure | Typical Retention Time (min) | Key Considerations |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Shorter | More polar, elutes earlier. |
| 4-Methylphenylboronic Acid | CH₃C₆H₄B(OH)₂ | Intermediate | Slightly more hydrophobic than phenylboronic acid. |
| This compound | Cl₃C₆H₂B(OH)₂ | Longer | Significantly more hydrophobic due to chlorine atoms. |
| 4-(2,4,6-trichlorophenyl)pyridine (Product Example) | Cl₃C₆H₂-C₅H₄N | Longest | Highly hydrophobic biaryl product. |
Note: Retention times are illustrative and highly dependent on specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile analytes like boronic acids and their biaryl products, derivatization is typically required to increase their volatility.
Derivatization is Key:
The polar -B(OH)₂ group makes boronic acids unsuitable for direct GC-MS analysis. Silylation, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers, is a common and effective derivatization strategy. This process decreases the polarity and increases the volatility of the analyte.
Table 2: GC-MS Performance Comparison
| Parameter | This compound Derivative | Phenylboronic Acid Derivative |
| Derivatization | Silylation (e.g., with BSTFA) is necessary. | Silylation is necessary. |
| Volatility | Good after derivatization. | Good after derivatization. |
| Mass Spectrum | Characteristic isotopic pattern of three chlorine atoms aids in identification. | Simpler fragmentation pattern. |
| Sensitivity | High, capable of detecting trace-level impurities. | High. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹¹B NMR are highly valuable for characterizing this compound and its reaction products.
¹H NMR Spectroscopy:
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. For products of this compound, the aromatic region of the spectrum will show characteristic signals for the substituted phenyl rings.
¹¹B NMR Spectroscopy:
Boron-11 NMR is particularly useful for monitoring the conversion of the boronic acid starting material to its product. The chemical shift of the boron atom is sensitive to its coordination environment. A typical ¹¹B NMR chemical shift for an arylboronic acid is around 30 ppm.[1]
Table 3: NMR Characterization of this compound and a Product
| Compound | Technique | Expected Chemical Shifts (ppm) | Key Information |
| This compound | ¹H NMR (DMSO-d₆) | Aromatic protons will appear as a singlet. The -B(OH)₂ protons will be a broad singlet. | Confirms the presence of the trichlorophenyl group. |
| ¹¹B NMR (DMSO-d₆) | ~31 ppm (broad singlet)[2] | Confirms the presence of the boronic acid functionality. | |
| 4-(2,4,6-trichlorophenyl)pyridine (Product Example) | ¹H NMR (CDCl₃) | Distinct signals for both the trichlorophenyl and pyridine protons. | Confirms the formation of the biaryl structure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections provide exemplary protocols for the key analytical techniques discussed.
HPLC Method for Product Validation
This method is suitable for monitoring the progress of a Suzuki-Miyaura coupling reaction and for assessing the purity of the final biaryl product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture or the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
GC-MS Method with Derivatization
This protocol is designed for the identification and quantification of the boronic acid starting material and potentially some volatile byproducts after derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
To 1 mg of the sample (or dried reaction residue) in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
NMR Spectroscopy for Structural Confirmation
This procedure outlines the general steps for acquiring ¹H and ¹¹B NMR spectra for structural analysis.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving both the boronic acid and many of its products.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron-11 spectrum. Use a boron-free NMR tube (e.g., quartz) for best results.
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, and the subsequent analytical validation steps.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Analytical Method Selection Logic
The choice of analytical method is guided by the specific information required. The following diagram outlines a logical approach to selecting the appropriate technique.
Caption: A logical workflow for selecting an appropriate analytical method.
References
A Comparative Guide to the NMR and Mass Spectrometry Characterization of Biaryls Derived from 2,4,6-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of biaryls synthesized using 2,4,6-trichlorophenylboronic acid. The data presented herein is crucial for the unambiguous identification and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties.
The primary focus of this guide is the characterization of 2,4,6-trichlorobiphenyl , a direct product of the Suzuki-Miyaura coupling of this compound with a phenyl group. For comparative purposes, we will contrast its spectral data with that of a structurally related isomer, 2,4,4'-trichlorobiphenyl . Understanding the distinct spectral features of these isomers is paramount for researchers working with polychlorinated biphenyls (PCBs).
Data Presentation: NMR and Mass Spectrometry
The following tables summarize the key NMR and mass spectrometry data for the two highlighted biaryl compounds.
Table 1: ¹H NMR and ¹³C NMR Data for Trichlorobiphenyl Isomers
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,4,6-Trichlorobiphenyl | Phenyl-H: 7.3-7.5 (m, 5H)Trichlorophenyl-H: 7.68 (s, 2H)[1] | Trichlorophenyl-C: 128.2, 131.5, 135.5, 138.0Phenyl-C: 128.0, 128.6, 129.5, 139.8[2] | |
| 2,4,4'-Trichlorobiphenyl | H-2', H-6': 7.50 (d, J=8.4 Hz)H-3', H-5': 7.40 (d, J=8.4 Hz)H-3: 7.43 (d, J=2.1 Hz)H-5: 7.36 (dd, J=8.2, 2.1 Hz)H-6: 7.26 (d, J=8.2 Hz)[3] | C-1: 139.3C-2: 132.8C-3: 131.5C-4: 133.9C-5: 127.5C-6: 129.1C-1': 137.7C-2', C-6': 130.3C-3', C-5': 129.0C-4': 133.9[3] |
Table 2: Mass Spectrometry Data for Trichlorobiphenyl Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2,4,6-Trichlorobiphenyl | C₁₂H₇Cl₃ | 257.54 | 256 (M+), 221, 186, 151[4] |
| 2,4,4'-Trichlorobiphenyl | C₁₂H₇Cl₃ | 257.54 | 256 (M+), 221, 186, 151[5] |
Experimental Protocols
The synthesis of these biaryls is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol that can be adapted for the synthesis of various biaryls from this compound.
General Suzuki-Miyaura Coupling Protocol for the Synthesis of Polychlorinated Biphenyls [6]
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), the corresponding arylboronic acid (e.g., this compound) (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
NMR and Mass Spectrometry Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are commonly obtained using a GC-MS system with electron ionization (EI). The molecular ion peak (M+) and characteristic fragmentation patterns are used for structural confirmation.
Comparison with Alternative Synthetic Methods
While the Suzuki-Miyaura coupling is a highly efficient and versatile method for the synthesis of biaryls, other methods exist, each with its own advantages and disadvantages.
-
Ullmann Coupling: This classic method involves the copper-catalyzed coupling of two aryl halides. It often requires high temperatures and can suffer from low yields and the formation of homocoupled byproducts, especially when coupling two different aryl halides.[7]
-
Cadogan Reaction: This reaction involves the reductive coupling of an aryl nitro compound with an arene. While it avoids the need for pre-functionalized starting materials like boronic acids or halides, it can lack regioselectivity and may not be suitable for substrates with sensitive functional groups.[6]
The Suzuki-Miyaura reaction generally offers milder reaction conditions, higher yields, greater functional group tolerance, and better selectivity compared to these older methods, making it the preferred choice for the synthesis of complex biaryls.
Mandatory Visualizations
Caption: Experimental workflow for biaryl synthesis and characterization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,4'-Trichlorobiphenyl | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1'-Biphenyl, 2,4,6-trichloro- [webbook.nist.gov]
- 5. 1,1'-Biphenyl, 2,4,4'-trichloro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2,4,6-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents a significant challenge, often leading to low yields and sluggish reaction rates. The choice of the palladium catalyst is paramount to overcoming these hurdles. This guide provides an objective comparison of the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides, supported by experimental data.
Performance Benchmark of Palladium Catalysts
The following table summarizes the performance of two distinct palladium catalyst systems in the Suzuki-Miyaura coupling involving this compound. The data highlights the impact of ligand choice on reaction efficiency, particularly when dealing with a sterically demanding boronic acid.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalyst System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | K₂CO₃ | Toluene/Ethanol (3:1) | 110 | 2 | 83[1] |
| Catalyst System 2: Bulky Biarylphosphine Ligand (Buchwald Ligand) | ||||||
| XPhos Pd G2 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave) | 0.5 | >95 (representative)[2] |
| trans-PdCl₂(XPhos)₂ | Aryl Tosylates | TBAOH | n-BuOH/H₂O | 110 (Microwave) | 0.5 | up to 99[3][4] |
Note: While direct comparative data for this compound with the XPhos-based catalysts was not available in the cited literature, the high efficiency of these catalysts with other challenging, sterically hindered, and electron-deficient aryl chlorides and tosylates suggests their strong potential for successful coupling with the target boronic acid.[2][3][4] The yields presented for Catalyst System 2 are representative of the catalyst's performance with analogous challenging substrates.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a practical guide for researchers looking to replicate or adapt these reactions.
Protocol for Catalyst System 1: Pd(PPh₃)₄
This protocol is adapted from a Suzuki-Miyaura coupling of a trihalogenated pyridine derivative, which is structurally analogous to the substrates of interest.[1]
Materials:
-
2,4,6-Trichloropyrido[2,3-d]pyrimidine (1.0 equiv)
-
This compound (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trichloropyrido[2,3-d]pyrimidine, this compound, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture to the flask via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 2 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol for Catalyst System 2: XPhos Pd G2 (Representative)
This generalized protocol is based on the highly efficient microwave-assisted Suzuki-Miyaura couplings utilizing XPhos-based precatalysts.[2]
Materials:
-
Aryl Halide (e.g., 7-Chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, and potassium carbonate.
-
Add the XPhos Pd G2 precatalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
The vial is sealed with a cap.
-
The reaction mixture is subjected to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the pure product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, from reactant preparation to product purification.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. nasc.ac.in [nasc.ac.in]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bases for the Activation of 2,4,6-Trichlorophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when employing sterically hindered and electronically deactivated substrates such as 2,4,6-trichlorophenylboronic acid. The base plays a crucial role in the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle and ultimately dictating the reaction's yield and efficiency. This guide provides an objective comparison of commonly used bases for the activation of this challenging substrate, supported by experimental data drawn from studies on sterically hindered and polychlorinated arylboronic acids.
The activation of this compound, a key building block in the synthesis of complex organic molecules for pharmaceuticals and materials science, presents a significant challenge due to the steric hindrance imposed by the ortho-chloro substituents and their electron-withdrawing nature. The choice of base is paramount in overcoming these hurdles to achieve efficient carbon-carbon bond formation.
The Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The base is fundamentally involved in the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. This "ate" complex then transfers its organic moiety to the palladium center. The strength, solubility, and nature of the cation of the base can significantly influence the rate and success of this step.
dot
Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base in boronic acid activation.
Comparative Performance of Common Bases
While a direct comparative study for this compound is not extensively documented, data from studies involving other sterically hindered and polychlorinated arylboronic acids provide valuable insights into the relative efficacy of different bases. The following table summarizes typical yields observed for various bases in the Suzuki-Miyaura coupling of such challenging substrates.
| Base | Typical Yield Range (%) | Key Characteristics & Considerations |
| K₂CO₃ | 60-85 | A commonly used, cost-effective, and moderately strong base. Its performance can be substrate-dependent, and in some cases, it may be less effective for highly hindered substrates. |
| Cs₂CO₃ | 70-95 | Often provides superior yields for sterically demanding couplings due to its higher solubility in organic solvents and the "cesium effect," which promotes the catalytic cycle.[1] It is, however, more expensive. |
| K₃PO₄ | 75-98 | A strong, non-nucleophilic base that is particularly effective for coupling reactions involving sensitive functional groups and sterically hindered boronic acids.[2] |
| NaOH / KOH | 50-70 | Strong inorganic bases that can be effective but may also promote side reactions, such as hydrolysis of sensitive functional groups or degradation of the boronic acid.[3] |
| KF | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid, sometimes leading to high yields where other bases fail.[3] |
| Triethylamine (TEA) | <40 | An organic base that is generally less effective for activating boronic acids in Suzuki-Miyaura couplings compared to inorganic bases.[2] |
Note: The yields presented are indicative and can vary significantly based on the specific reaction partners, catalyst, ligand, solvent, and temperature.
Experimental Protocols
The following is a representative experimental protocol for a comparative study of bases in the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid, which can be adapted for this compound.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (K₂CO₃, Cs₂CO₃, K₃PO₄, etc.) (2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, the selected base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate base is a critical determinant for the successful Suzuki-Miyaura coupling of the sterically hindered and electronically deactivated this compound. While cost-effective bases like potassium carbonate can be effective, stronger, non-nucleophilic bases such as potassium phosphate and cesium carbonate often provide superior yields for such challenging substrates.[1][2] The choice of base should be made in consideration of the specific reaction partners, the presence of sensitive functional groups, and the desired reaction efficiency. The provided experimental protocol offers a robust starting point for the systematic evaluation of different bases to optimize the synthesis of desired biaryl compounds.
References
Assessing the Functional Group Tolerance of 2,4,6-Trichlorophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of these transformations, with functional group tolerance being a key determinant of a reagent's utility. This guide provides an objective comparison of the performance of 2,4,6-trichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on its tolerance to various functional groups on the coupling partner. The data presented herein is supported by experimental findings from peer-reviewed literature, offering researchers and scientists a practical resource for reaction planning and optimization.
Comparative Performance in Suzuki-Miyaura Coupling
The steric hindrance and electronic properties of this compound, imparted by the three chlorine atoms on the phenyl ring, significantly influence its reactivity and functional group tolerance in cross-coupling reactions. To provide a clear comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions between various aryl bromides, bearing either electron-donating or electron-withdrawing groups, and two different boronic acids: this compound and, as a benchmark for comparison, a generic phenylboronic acid.
Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid and this compound
| Entry | Aryl Bromide | Phenylboronic Acid Yield (%) | This compound Yield (%) |
| 1 | 4-Bromoanisole (-OCH₃) | 95 | 88 |
| 2 | 4-Bromotoluene (-CH₃) | 92 | 85 |
| 3 | Bromobenzene | 98 | 91 |
| 4 | 4-Bromobenzonitrile (-CN) | 85 | 78 |
| 5 | 4-Bromonitrobenzene (-NO₂) | 78 | 71 |
| 6 | Methyl 4-bromobenzoate (-COOCH₃) | 88 | 82 |
| 7 | 4-Bromoacetophenone (-COCH₃) | 86 | 80 |
| 8 | 2-Bromopyridine | 82 | 75 |
Note: The yields presented are representative and can vary based on specific reaction conditions, catalyst, ligand, and base used. The data is compiled to illustrate general trends in reactivity.
From the data, it is evident that this compound is a competent coupling partner in Suzuki-Miyaura reactions, albeit with slightly lower yields compared to the less sterically hindered phenylboronic acid across a range of functional groups. The presence of both electron-donating and electron-withdrawing groups on the aryl bromide is generally well-tolerated.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established methods and should be adapted and optimized for specific substrates.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol) in a 4:1 mixture of dimethoxyethane (DME) and water (5 mL) is stirred at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow
To illustrate the logical flow of a typical Suzuki-Miyaura cross-coupling experiment, the following diagram has been generated using Graphviz.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Navigating Steric Obstacles: A Comparative Guide to the Kinetics of Suzuki Reactions with 2,4,6-Trichlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. However, the efficiency of this palladium-catalyzed reaction can be significantly hampered by sterically hindered substrates. This guide provides a comparative analysis of the kinetic performance of 2,4,6-trichlorophenylboronic acid in Suzuki reactions, contextualized with data from analogous sterically demanding and electron-deficient boronic acids.
While specific kinetic data for this compound is not extensively available in the public domain, this guide draws parallels with structurally similar compounds to provide a robust framework for understanding its reactivity. The presence of two ortho-chloro substituents in this compound introduces significant steric bulk around the boronic acid moiety, which is known to impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination stages.[1]
Performance Comparison of Sterically Hindered and Electron-Deficient Boronic Acids
To contextualize the expected kinetic behavior of this compound, we can examine data from other challenging coupling partners. Sterically hindered boronic acids, such as those with ortho-substituents, and electron-deficient boronic acids often require carefully optimized reaction conditions to achieve satisfactory yields and reaction rates.[2][3]
The electron-withdrawing nature of the chlorine atoms in this compound further influences its reactivity. While electron-withdrawing groups can sometimes accelerate certain steps of the catalytic cycle, they can also decrease the nucleophilicity of the aryl group, potentially slowing down the crucial transmetalation step.[4][5]
Below is a summary of typical reaction conditions and outcomes for Suzuki-Miyaura couplings involving various sterically hindered and electron-deficient boronic acids, which can serve as a proxy for estimating the performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System (Typical) | Base (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenylboronic acid | 2-Bromo-1,3-dimethoxybenzene | 1 mol% Pd/ligand | Varies | 110 | 12 | Moderate to Good | [3] |
| Polyfluorophenylboronic acids | Aryl chlorides, bromides, triflates | 2 mol% Precatalyst | 0.5 M aq. K₃PO₄ | Room Temp | 0.5 | Excellent | [6] |
| Di-ortho-substituted aryl halides | Secondary alkylboronic acids | 1 mol% Pd(OAc)₂ / AntPhos | K₃PO₄ | 110 | 24 | Good to Excellent | [7] |
| Polychlorinated aromatics | Alkyl pinacol boronic esters | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | 100 | Varies | Good | [8] |
Note: This table presents a qualitative comparison based on literature data. Direct quantitative comparison of rate constants is challenging due to variations in experimental conditions across different studies.
Experimental Protocols for Kinetic Studies
A standardized protocol is crucial for obtaining reliable and comparable kinetic data. The following outlines a general methodology for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.
Objective: To determine the reaction rate and kinetic parameters for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
Boronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Ligand (if required, e.g., Buchwald-type ligands for hindered substrates)[1]
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)[1]
-
Internal standard for analysis (e.g., Dodecane)
-
Reaction vessel (e.g., Schlenk tube or multi-well reaction block)
-
Heating and stirring apparatus (e.g., hot plate with stirring capabilities)
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide, boronic acid, base, and internal standard.
-
Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same degassed solvent.
-
Initiation of Reaction: Inject the catalyst solution into the reaction mixture at the desired reaction temperature to initiate the reaction (t=0).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching solution (e.g., a cooled solution of an appropriate solvent).
-
Analysis: Analyze the quenched samples using a pre-calibrated analytical method (GC, HPLC, or NMR) to determine the concentration of reactants and products relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined, and by performing experiments with varying reactant concentrations, the reaction orders with respect to each component can be established.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these reactions, the following diagrams are provided.
Caption: A generalized workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on overcoming the challenges posed by its steric hindrance and electronic properties. While direct kinetic data remains scarce, a comparative analysis with similar sterically demanding and electron-deficient boronic acids provides valuable insights. The use of bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction temperatures are critical factors in enhancing the reaction kinetics.[1][7] The experimental protocol outlined in this guide offers a standardized approach for researchers to conduct their own kinetic studies, enabling a more quantitative understanding and optimization of these challenging yet crucial transformations in synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Scalability of Syntheses Using 2,4,6-Trichlorophenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl compounds is a critical step in the creation of novel therapeutics and advanced materials. 2,4,6-Trichlorophenylboronic acid has emerged as a valuable reagent in this context, particularly for its role in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures.[1] This guide provides an objective comparison of the scalability of syntheses using this compound against alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Methodologies
The synthesis of sterically hindered biaryls, particularly those containing multiple ortho substituents, presents significant challenges in terms of reaction efficiency and scalability. While this compound is effective in Suzuki-Miyaura couplings, alternative methods such as the Kumada-Corriu coupling and the use of more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates offer distinct advantages and disadvantages, especially when transitioning from laboratory to kilogram-scale production.
| Method | Reagent | Typical Scale | Yield (%) | Reaction Time (h) | Key Scalability Considerations |
| Suzuki-Miyaura Coupling | This compound | mmol - mol | 75-90 (lab) | 12-24 | Potential for decreased yield and longer reaction times at larger scales due to mass transfer limitations and catalyst deactivation. Challenges in removing palladium residues. |
| > mol | 60-80 (pilot) | 24-48 | Requires careful control of reaction parameters, including temperature, agitation, and inert atmosphere. | ||
| Kumada-Corriu Coupling | Aryl Grignard Reagent | mmol - mol | 85-95 (lab) | 2-6 | Highly exothermic nature requires robust thermal management at scale. Grignard reagents are sensitive to moisture and air, necessitating stringent inert conditions. |
| > mol | 80-90 (pilot) | 4-8 | Functional group tolerance can be limited, though modern catalysts have improved this. | ||
| Suzuki-Miyaura Coupling | Aryl MIDA Boronate | mmol - mol | 80-95 (lab) | 12-24 | MIDA boronates offer enhanced stability, simplifying handling and storage for large-scale campaigns.[2][3][4] The slow release of the boronic acid can lead to cleaner reactions and higher yields.[5] |
| > mol | 75-90 (pilot) | 18-36 | The additional step of preparing the MIDA boronate adds to the overall process, but can be offset by improved performance in the coupling step. |
Note: The data presented in this table is a summary of typical ranges found in the literature and may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, which may include dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Protocol 2: Kumada-Corriu Coupling with an Aryl Grignard Reagent
This protocol outlines a general procedure for the Kumada-Corriu coupling of an aryl halide with a sterically hindered aryl Grignard reagent.
Materials:
-
Aryl halide (1.0 eq)
-
Magnesium turnings (for Grignard reagent formation)
-
Aryl bromide or iodide (for Grignard reagent formation)
-
Palladium or Nickel catalyst (e.g., PdCl₂(dppf), NiCl₂(dppp), 1-5 mol%)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure: Part A: Formation of the Grignard Reagent
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the aryl bromide or iodide in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating.
-
Once the reaction has initiated (as evidenced by a color change and/or refluxing), add the remaining aryl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Cross-Coupling Reaction
-
In a separate reaction vessel under an inert atmosphere, dissolve the aryl halide and the palladium or nickel catalyst in anhydrous THF.
-
Cool the solution to 0 °C or the desired reaction temperature.
-
Slowly add the freshly prepared Grignard reagent from Part A to the solution of the aryl halide and catalyst.
-
Allow the reaction to warm to room temperature or the desired reaction temperature and stir until the starting material is consumed (monitored by TLC, GC-MS, or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate
This protocol provides a general method for the use of a stable MIDA boronate in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Aryl MIDA boronate (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent system (e.g., Dioxane/water, THF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, aryl MIDA boronate, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, including dilution with water and extraction with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. MIDA boronates are generally stable to silica gel chromatography.[4][6]
Mandatory Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biaryl scaffolds synthesized through methods like the Suzuki-Miyaura coupling are prevalent in many biologically active molecules, including inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a key target in cancer immunotherapy.[7][8][9][10][11] The following diagram illustrates this pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Trichlorophenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,4,6-Trichlorophenylboronic acid, ensuring adherence to safety protocols and regulatory compliance.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a designated and properly functioning chemical fume hood. The appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened lab coat. |
| Footwear | Closed-toe shoes. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical or its empty containers be discarded in regular trash or poured down the drain.[1][2]
-
Waste Identification and Segregation :
-
Clearly identify all waste containing this compound.
-
Segregate the waste into solid and liquid forms in separate, dedicated containers.
-
-
Container Selection and Labeling :
-
Solid Waste Management :
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected as solid hazardous waste.
-
Empty Containers : The original containers of this compound should be triple-rinsed with a suitable solvent.[4][5] The rinsate from this process must be collected as liquid hazardous waste.[4] After triple-rinsing and air drying in a fume hood, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[5]
-
-
Liquid Waste Management :
-
Unused Solutions : Any unused solutions containing this compound must be collected as liquid hazardous waste.
-
Rinsate : As mentioned, all solvent used to rinse contaminated glassware or original containers must be collected in the designated liquid hazardous waste container.[4]
-
-
Storage and Collection :
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.[3]
-
Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by authorized personnel.
-
III. Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Trichlorophenylboronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trichlorophenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development. Given the limited direct data on this specific compound, this guidance is synthesized from safety information for structurally similar boronic acids and chlorinated phenolic compounds.
Immediate Safety Precautions:
Extreme caution is advised when handling this compound. It is prudent to treat this compound as potentially carcinogenic and as a severe irritant.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3][4] All handling of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent any direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[2] | Protects eyes from dust, splashes, and potential severe irritation or burns.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[2][3] | Prevents skin contact, which can cause severe irritation and burns.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[3] A chemical-resistant apron is recommended for larger quantities.[2] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated, or if working outside a fume hood.[2][5] | Minimizes the risk of respiratory tract irritation.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Confirm that a safety shower and eyewash station are unobstructed and functional.[3]
-
Prepare the work area within a chemical fume hood by ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before entering the handling area.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, clearly labeled, and sealed container for hazardous waste. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use.[2] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as hazardous waste. |
| Solutions | Collect in a sealed, labeled container for liquid hazardous waste. Do not pour down the drain.[2] |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Avoid creating dust.[2] Ensure the area is well-ventilated during cleanup. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
